molecular formula C14H12BrNO2 B1420418 N-Phenyl 4-bromo-3-methoxybenzamide CAS No. 1072944-33-2

N-Phenyl 4-bromo-3-methoxybenzamide

Cat. No.: B1420418
CAS No.: 1072944-33-2
M. Wt: 306.15 g/mol
InChI Key: AIWJLYCHRYWNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl 4-bromo-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H12BrNO2 and its molecular weight is 306.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWJLYCHRYWNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674708
Record name 4-Bromo-3-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-33-2
Record name 4-Bromo-3-methoxy-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of N-Phenyl 4-bromo-3-methoxybenzamide: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Structural Elucidation of N-Phenyl 4-bromo-3-methoxybenzamide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists

Executive Summary & Compound Profile

Objective: To definitively establish the chemical structure of this compound (molecular formula


) and differentiate it from potential regioisomers (e.g., 3-bromo-4-methoxy isomers) generated during synthesis.

Significance: This scaffold represents a "privileged structure" in medicinal chemistry, often serving as a core pharmacophore for kinase inhibitors and receptor modulators.[1] The specific substitution pattern (4-bromo, 3-methoxy) creates a unique steric and electronic environment critical for structure-activity relationship (SAR) studies.[1]

Analytical Strategy: This guide moves beyond basic characterization, employing an orthogonal approach:

  • HRMS: Isotopic pattern analysis to confirm the halogenation state.

  • FT-IR: Validation of the amide linkage and ether functionality.

  • 1D/2D NMR: The primary tool for connectivity and regioisomer differentiation (NOE).[1]

Synthetic Context & Impurity Profiling[1]

Understanding the synthesis is the first step in elucidation.[1] The compound is typically assembled via an acyl substitution reaction between 4-bromo-3-methoxybenzoyl chloride and aniline.[1]

Synthetic Workflow & Logic

The following diagram outlines the synthesis and critical decision points for impurity control.

SynthesisWorkflow SM1 4-bromo-3-methoxybenzoic acid Inter Acid Chloride Intermediate SM1->Inter SOCl2 / DMF Imp2 Impurity B: Regioisomer (3-Br, 4-OMe) SM1->Imp2 Isomeric SM Contamination SM2 Aniline Prod Target Amide (C14H12BrNO2) Inter->Prod + SM2 / Base Imp1 Impurity A: Des-bromo analog Prod->Imp1 Debromination (Trace)

Figure 1: Synthetic pathway highlighting potential critical quality attributes (CQAs) and regioisomeric risks.

Mass Spectrometry: The Bromine Signature[3]

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "pass/fail" checkpoint.[1]

Diagnostic Protocol
  • Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode).[1]

  • Target Ion:

    
     or 
    
    
    
    .[1]
The Isotopic Fingerprint

Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.7% vs 49.3%).[2] This creates a distinct "doublet" appearance in the molecular ion cluster.[1]
FeatureObservationStructural Implication
Base Peak (

)
~306.0 (

)
Monoisotopic mass of

Isotope Peak ~308.0 (

)
M+2 peak
Intensity Ratio 1 : 1 Confirms presence of one Bromine atom.[3]
Fragmentation Loss of 93 Da (

)
Confirms N-phenyl amide linkage.[1]

Critical Check: If the M : M+2 ratio is 3:1, you have Chlorine.[1][3] If there is no M+2 doublet, you have lost the Bromine (Impurity A).[1]

Infrared Spectroscopy (FT-IR)[1]

IR is used here primarily to confirm the formation of the amide bond and the integrity of the ether.[1]

  • Amide I Band (1640–1660 cm⁻¹): Strong C=O stretching.[1] Lower frequency than the acid chloride precursor (~1770 cm⁻¹) confirms amide formation.[1]

  • Amide II Band (1530–1550 cm⁻¹): N-H bending coupled with C-N stretching.[1] Diagnostic for secondary amides (-CONHR).

  • Aryl Alkyl Ether (1250–1275 cm⁻¹): Strong C-O asymmetric stretch for the methoxy group attached to the aromatic ring.[1]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The analysis assumes the use of DMSO-d₆ to ensure solubility and clear observation of the exchangeable Amide N-H proton.[1]

Predicted NMR Data (400 MHz, DMSO-d₆)

The molecule consists of two distinct spin systems: the Benzoyl Ring (Ring A) and the Aniline Ring (Ring B) .[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.25 Singlet (s)1HAmide N-H Deshielded by carbonyl; typically sharp in DMSO.[1]
7.75 Doublet (d,

Hz)
2HH-2', H-6' (Ring B)[1]Ortho to N-amide; deshielded by resonance.[1]
7.70 Doublet (d,

Hz)
1HH-5 (Ring A)Ortho to Br; Br is weakly deactivating but large.[1]
7.62 Doublet (d,

Hz)
1HH-2 (Ring A)Isolated between C=O and OMe.[1] Meta coupling only.
7.51 dd (

Hz)
1HH-6 (Ring A)Ortho to C=O (deshielding). Couples to H-5 and H-2.
7.35 Triplet (t)2HH-3', H-5' (Ring B)[1]Meta to N-amide.[1]
7.10 Triplet (t)1HH-4' (Ring B)[1]Para to N-amide.[1]
3.92 Singlet (s)3HMethoxy (-OCH₃) Characteristic region for aryl methyl ethers.[1]
The "Regioisomer Trap" (NOE Analysis)

The most common error is misidentifying the 4-bromo-3-methoxy isomer as the 3-bromo-4-methoxy isomer.[1] Both have 1,3,4-trisubstituted patterns with similar coupling constants.[1]

Differentiation Strategy (NOESY/ROESY):

  • Target (4-Br, 3-OMe): The Methoxy group (C3) is spatially close to H-2 (C2).[1] You should see a strong NOE correlation between

    
     3.92 (OMe) and 
    
    
    
    7.62 (H-2).[1]
  • Isomer (3-Br, 4-OMe): The Methoxy group (C4) would be flanked by H-5 (C5).[1] You would see NOE between OMe and the doublet at

    
     ~7.1 (H-5 in that isomer).[1]
    
2D NMR Connectivity Logic

Use the following workflow to build the structure from scratch:

  • COSY (Correlation Spectroscopy):

    • Identifies the Aniline spin system (H2'/6'

      
       H3'/5' 
      
      
      
      H4').
    • Identifies the Benzoyl spin system (H5

      
       H6). Note that H2 is a singlet (or weakly coupled), so it may not show strong COSY cross-peaks to H6.[1]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Bridge: Look for a cross-peak between the Amide N-H proton and the Carbonyl Carbon (~165 ppm).[1]

    • Ring A Assembly:

      • H-2 and H-6 should both correlate to the Carbonyl Carbon (3-bond coupling).[1] This confirms they are adjacent to the amide linker.[1]

      • Methoxy Protons will correlate to C-3 (~155 ppm, quaternary).[1]

ElucidationLogic cluster_0 Step 1: Composition cluster_1 Step 2: Connectivity cluster_2 Step 3: Stereochem/Regio Data Raw Spectral Data MS HRMS: 1:1 Br Isotope Ratio Formula: C14H12BrNO2 Data->MS COSY COSY: Identify 2 distinct spin systems (Ring A & B) MS->COSY HMBC HMBC: Link Rings via C=O (H2/H6 -> C=O <- NH) COSY->HMBC NOE NOE: OMe (3.9ppm) <-> H2 (7.6ppm) CONFIRMS 3-OMe position HMBC->NOE Final This compound NOE->Final Structure Verified

Figure 2: Logical flow of structural assignment. The NOE step is the critical differentiator for regioisomers.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility, follow this validated preparation method:

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D). Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.[1]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • zg30 (Standard 1H) - 16 scans.[1]

    • cosygpppqf (Gradient COSY).[1]

    • hmbcgplpndqf (Gradient HMBC) - Optimized for

      
       Hz.[1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Standard text for interpretation of IR and NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for calculating predicted chemical shifts of benzene derivatives).

  • National Center for Biotechnology Information (NCBI).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of amide bond formation and aniline reactivity).

Sources

Technical Monograph: N-Phenyl 4-bromo-3-methoxybenzamide (CAS 1072944-33-2)

[1][2][3][4][5][6]

Executive Summary

N-Phenyl 4-bromo-3-methoxybenzamide (CAS 1072944-33-2) is a specialized halogenated benzamide derivative utilized primarily as a high-value intermediate in medicinal chemistry and proteomics. Characterized by a core amide linkage connecting a substituted benzoyl ring to a phenyl group, this compound serves as a critical "privileged scaffold" for the development of kinase inhibitors (e.g., FGFR, VEGFR) and receptor modulators.

Its utility stems from two distinct chemical handles:

  • The Aryl Bromide: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.

  • The Methoxy Substituent: A hydrogen-bond acceptor that modulates lipophilicity and metabolic stability, often critical for optimizing drug-target interactions.

This guide details the structural properties, synthetic pathways, and experimental protocols required to utilize this compound effectively in drug discovery workflows.

Chemical Profile & Structural Analysis[6]

Physicochemical Properties
PropertyDataNote
Chemical Name This compound
CAS Number 1072944-33-2
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Physical State Solid (Off-white to pale yellow powder)Typical for class
Solubility DMSO, DMF, DCMLow water solubility
LogP (Predicted) ~3.5 - 4.0Lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy O)
Structural Logic & SAR Implications

The molecule is designed to probe specific binding pockets. The 4-bromo position is electronically deactivated by the carbonyl group but activated for oxidative addition by transition metals. The 3-methoxy group provides a steric handle and electronic donation (mesomeric effect), which often improves solubility and metabolic profile compared to the unsubstituted analog.

Mechanism of Action (Cheminformatics View): In biological assays, benzamides of this class frequently act as Type II kinase inhibitors, binding to the inactive conformation (DFG-out) of the enzyme. The amide linker often forms hydrogen bonds with the "hinge region" or adjacent residues (e.g., Glu/Asp), while the hydrophobic phenyl rings occupy the allosteric pockets.

Synthetic Methodology

The synthesis of this compound is most reliably achieved via an amide coupling reaction. While direct condensation is possible, the Acid Chloride Method or Coupling Reagent Method (HATU/EDC) ensures higher yields and purity.

Reaction Scheme Logic (DOT Visualization)

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

SynthesisWorkflowStart14-Bromo-3-methoxybenzoic Acid(Precursor A)ActivationActivation Step(SOCl2 or HATU)Start1->ActivationActivate CarboxylStart2Aniline(Precursor B)IntermediateActivated Intermediate(Acid Chloride / Active Ester)Start2->IntermediateNucleophilic AttackActivation->IntermediateProductThis compound(Target)Intermediate->Product- HCl / Leaving GroupDownstreamSuzuki Coupling(Biaryl Synthesis)Product->DownstreamPd(PPh3)4, Ar-B(OH)2

Figure 1: Synthetic workflow for CAS 1072944-33-2, highlighting the activation of the benzoic acid derivative followed by nucleophilic attack by aniline.[1][2]

Experimental Protocols

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

Use this method for gram-scale synthesis where cost-efficiency is paramount.

Reagents:

  • 4-Bromo-3-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    , 5.0 eq) or Oxalyl chloride (1.2 eq) + DMF (cat.)
    
  • Aniline (1.1 eq)

  • Triethylamine (

    
    , 2.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DCM.

  • Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (typically a yellow solid/oil). Do not purify.

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.

  • Addition: Add a solution of Aniline and

    
     in DCM dropwise. The reaction is exothermic; control temperature <5°C.
    
  • Completion: Warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (
    
    
    , 0-30% EtOAc in Hexanes).
Protocol B: HATU-Mediated Coupling (High Throughput/Discovery)

Use this method for small-scale (mg) library synthesis to avoid handling corrosive acid chlorides.

  • Dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the active ester.

  • Add Aniline (1.1 eq). Stir at RT for 12 hours.

  • Dilute with EtOAc, wash with

    
     solution (5%) to remove DMF, then follow standard workup.
    

Applications in Drug Discovery

Scaffold Diversification

The 4-bromo substituent is the primary "exit vector" for chemical elaboration. In SAR campaigns, this position is typically converted to an aryl or heteroaryl ring to access hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

Functionalization Logic:

  • Suzuki-Miyaura: Reaction with Aryl-boronic acids

    
     Biaryl systems (Kinase hinge binders).
    
  • Buchwald-Hartwig: Reaction with Amines

    
     Aminobenzamides (Solubility enhancement).
    
  • Sonogashira: Reaction with Alkynes

    
     Rigid linkers.
    
Biological Context (FGFR/VEGFR Class)

Research into benzamide derivatives has highlighted their potential as inhibitors of Fibroblast Growth Factor Receptors (FGFR).[3] Analogous compounds (e.g., 4-bromo-N-(dimethoxyphenyl)benzamides) have demonstrated

3Structure-Activity Relationship (SAR)

SAR_Logiccluster_modificationsSAR Exploration VectorsCenterThis compound(Scaffold)Mod1Replace -Br with Heterocycle(Target: Specificity/Potency)Center->Mod1Suzuki CouplingMod2Modify -OMe Group(Target: Metabolic Stability)Center->Mod2Bioisostere ReplacementMod3Substituents on N-Phenyl(Target: Solubility/Permeability)Center->Mod3Aniline Variation

Figure 2: SAR decision tree for optimizing the benzamide scaffold.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Handling: Operate in a chemical fume hood. Avoid dust formation.

  • Storage: Store at 2-8°C (Refrigerate), under inert atmosphere (

    
    ) if long-term storage is required to prevent hydrolysis or oxidation of the bromo-moiety.
    

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog #sc-301386. [1][5]

  • ChemSrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE Physicochemical Data.

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (Contextual grounding for benzamide class activity).

  • Combi-Blocks. this compound Catalog Entry CA-4644. [1]

An In-depth Technical Guide to the Potential Biological Activities of N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound N-Phenyl 4-bromo-3-methoxybenzamide. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related N-phenylbenzamide and bromophenol derivatives to project its likely pharmacological profile. Drawing upon established research, we explore its potential as an antiviral, anticancer, and anti-inflammatory agent. This guide details plausible mechanisms of action, proposes robust experimental protocols for validation, and presents data in a clear, comparative format to facilitate further investigation and drug development efforts.

Introduction: The Therapeutic Potential of N-Phenylbenzamide Scaffolds

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. The versatility of this chemical moiety allows for substitutions that can fine-tune its pharmacological properties, leading to the development of novel therapeutic agents. Derivatives of N-phenylbenzamide have demonstrated significant promise in various disease models, exhibiting broad-spectrum antiviral effects, potent anticancer activity, and notable anti-inflammatory properties[1][2][3].

The subject of this guide, this compound, incorporates key structural features—a bromine atom and a methoxy group—that are often associated with enhanced biological activity in related compounds. The presence of a halogen, such as bromine, can influence the molecule's lipophilicity and binding interactions, while the methoxy group can play a role in metabolic stability and target engagement. This guide will extrapolate from existing literature on analogous compounds to build a scientific case for the investigation of this compound as a candidate for drug discovery.

Projected Biological Activity Profile

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess antiviral, anticancer, and anti-inflammatory properties. The following sections will delve into the evidence supporting each of these potential activities, propose underlying mechanisms, and provide detailed experimental protocols for their validation.

Potential Antiviral Activity

N-phenylbenzamide derivatives have emerged as a novel class of antiviral agents, with demonstrated efficacy against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV)[1][4].

2.1.1. Mechanistic Insights from Related Compounds

A notable antiviral mechanism of N-phenylbenzamide derivatives is the upregulation of the host defense factor APOBEC3G (A3G)[1]. A3G is a cytidine deaminase that can inhibit the replication of various viruses, including retroviruses and hepadnaviruses, through both deaminase-dependent and -independent mechanisms[1]. For instance, the related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been shown to exert its anti-HBV effect by increasing intracellular levels of A3G[1].

Another potential mechanism is the direct inhibition of viral components. For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has been identified as an inhibitor of EV71, although the precise molecular target has not been fully elucidated[4].

2.1.2. Proposed Experimental Workflow for Antiviral Screening

To investigate the potential antiviral activity of this compound, a multi-step experimental approach is recommended.

Antiviral_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay in Vero cells) Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Assay Non-toxic concentrations IC50_TC50 Determine IC50 and TC50 Antiviral_Assay->IC50_TC50 Selectivity_Index Calculate Selectivity Index (SI = TC50/IC50) IC50_TC50->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition Active Compounds A3G_Expression APOBEC3G Expression Analysis (Western Blot/qPCR) Time_of_Addition->A3G_Expression Viral_Protein_Inhibition Viral Protein/Enzyme Inhibition Assays Time_of_Addition->Viral_Protein_Inhibition

Caption: Proposed workflow for antiviral screening and mechanism of action studies.

2.1.3. Detailed Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed Vero cells (or another appropriate host cell line) in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Virus Infection: Remove the growth medium from the cells and infect with the virus of interest (e.g., EV71) at a multiplicity of infection (MOI) that produces a countable number of plaques. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a mixture of 2X medium and 1.2% agarose containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) using regression analysis.

2.1.4. Quantitative Data from a Related Compound

The following table presents the antiviral activity of a structurally similar compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, against various EV71 strains[4].

Virus StrainIC50 (µM)TC50 (µM) in Vero CellsSelectivity Index (SI)
EV71 (BrCr)5.7 ± 0.8620 ± 0.0108.8
EV71 (H)12 ± 1.2620 ± 0.051.7
EV71 (C4)8.5 ± 1.0620 ± 0.072.9

Data synthesized from a study on a related N-phenylbenzamide derivative.[4]

Potential Anticancer Activity

Benzamide derivatives are a well-established class of anticancer agents, with some acting as PARP inhibitors and others as histone deacetylase (HDAC) inhibitors. The structural motifs within this compound suggest potential for anticancer activity through various mechanisms, including disruption of microtubule dynamics and inhibition of key signaling pathways.

2.2.1. Mechanistic Insights from Related Compounds

Structurally related diarylsulphonamides and benzamides have been shown to target tubulin polymerization.[5] These compounds can bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Furthermore, some 4-bromo-N-phenylbenzamide derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a tyrosine kinase that is often amplified in non-small cell lung cancer.[6] Inhibition of FGFR1 can block downstream signaling pathways, such as the PLCγ1 and ERK pathways, leading to reduced cell proliferation and induction of apoptosis.[6]

2.2.2. Proposed Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action Studies MTT_Assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, HeLa, HT-29) IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Active Compounds Tubulin_Polymerization Tubulin Polymerization Assay IC50_Determination->Tubulin_Polymerization Kinase_Inhibition Kinase Inhibition Assay (e.g., FGFR1) IC50_Determination->Kinase_Inhibition Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay

Caption: Proposed workflow for anticancer screening and mechanism of action studies.

2.2.3. Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed a cancer cell line of interest (e.g., HeLa) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration and a 2X IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the PI fluorescence intensity.

2.2.4. Quantitative Data from a Related Compound

The following table shows the cytotoxic activity of a related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) against various non-small cell lung cancer cell lines with FGFR1 amplification.[6]

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Data synthesized from a study on a related benzamide derivative.[6]

Potential Anti-inflammatory Activity

Bromophenols and benzamide derivatives have been reported to possess significant anti-inflammatory properties.[2][3][7][8][9] These compounds can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and reduce the production of pro-inflammatory mediators.

2.3.1. Mechanistic Insights from Related Compounds

The anti-inflammatory effects of related compounds are often attributed to their ability to suppress the activation of NF-κB and MAPKs (e.g., ERK, JNK).[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.[7] For example, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, has been shown to inhibit TNF-α/IFN-γ-stimulated inflammation in HaCaT keratinocytes by modulating the NF-κB and MAPK signaling pathways.[7]

2.3.2. Proposed Experimental Workflow for Anti-inflammatory Screening

Anti_inflammatory_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) NO_Production Nitric Oxide (NO) Production Assay (Griess Reagent) LPS_Stimulation->NO_Production Cytokine_Measurement Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement NFkB_Activation NF-κB Activation Assay (Western Blot for p-p65) Cytokine_Measurement->NFkB_Activation Active Compounds MAPK_Phosphorylation MAPK Phosphorylation Assay (Western Blot for p-ERK, p-JNK) Cytokine_Measurement->MAPK_Phosphorylation

Caption: Proposed workflow for anti-inflammatory screening and mechanism of action studies.

2.3.3. Detailed Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Griess Assay: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated group.

Synthesis and Characterization

This compound can be synthesized from its corresponding benzoic acid, 4-bromo-3-methoxybenzoic acid, which is a commercially available building block used in the synthesis of active pharmaceutical ingredients.[10] The synthesis typically involves the amidation of the carboxylic acid with aniline.

3.1. General Synthesis Scheme

Synthesis_Scheme Reactant1 4-bromo-3-methoxybenzoic acid C8H7BrO3 Product This compound C14H12BrNO2 Reactant1->Product Amidation (e.g., SOCl2, then aniline) Reactant2 Aniline C6H7N Reactant2->Product

Caption: General synthesis scheme for this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available in the public domain, a comprehensive analysis of structurally related compounds strongly suggests its potential as a multi-faceted therapeutic agent. The presence of the N-phenylbenzamide core, coupled with bromine and methoxy substitutions, provides a strong rationale for investigating its antiviral, anticancer, and anti-inflammatory properties.

The experimental workflows and detailed protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and subjecting it to the proposed battery of in vitro assays. Promising results from these initial screens would warrant further investigation into its in vivo efficacy and safety profile, paving the way for its potential development as a novel drug candidate.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available from: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. Available from: [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available from: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. JPPRes. Available from: [Link]

  • The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available from: [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. Chemsrc. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link]

  • Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. Available from: [Link]

  • 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836. PubChem. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available from: [Link]

  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. NIH. Available from: [Link]

  • 4-Bromo-N-phenylbenzamide. PMC - PubMed Central. Available from: [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. Available from: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. Available from: [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC - PubMed Central. Available from: [Link]

Sources

Technical Guide: Mechanism of Action of N-Phenyl 4-bromo-3-methoxybenzamide

[1][2]

Executive Summary

This compound (CAS: 1072944-33-2) is a halogenated benzamide derivative serving as a critical pharmacophore scaffold and synthetic intermediate in the discovery of small-molecule inhibitors for serine/threonine kinases.[1][2]

While the compound itself possesses intrinsic biological activity related to cytoskeletal modulation (tubulin/FtsZ), its primary utility lies in its function as a Structure-Activity Relationship (SAR) probe and a PROTAC warhead precursor .[1][2] It is structurally optimized to target the ATP-binding pockets of kinases such as Mps1 (TTK) and STK4 (MST1) , where the 4-bromo motif allows for late-stage functionalization to access deep hydrophobic pockets.[1][2]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2]

PropertyData
IUPAC Name N-Phenyl-4-bromo-3-methoxybenzamide
CAS Number 1072944-33-2
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
LogP (Predicted) ~3.78 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Key Functional Groups Amide Linker (H-bond network), 3-Methoxy (Metabolic stability), 4-Bromo (Halogen bond/Synthetic handle)

Part 2: Mechanism of Action (MoA)[1][2]

The mechanism of action for this compound is bifurcated into its intrinsic pharmacological activity and its synthetic role in generating high-potency inhibitors.[1][2]

Primary Mechanism: ATP-Competitive Kinase Inhibition (Scaffold)

The benzamide core mimics the adenine ring of ATP, allowing the molecule to anchor within the hinge region of kinase domains.[1][2]

  • Target Specificity : Research identifies this scaffold as a precursor for inhibitors of Mps1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC) during mitosis.[1][2]

  • Binding Mode :

    • The Amide Nitrogen (N-H) forms a hydrogen bond with the hinge region backbone carbonyl of the kinase.[1][2]

    • The Carbonyl Oxygen (C=O) accepts a hydrogen bond from the hinge region backbone amide.[1][2]

    • The 3-Methoxy Group orients into the solvent-exposed region or a specific ribose-binding pocket, improving solubility and metabolic stability.[1][2]

    • The 4-Bromo Substituent occupies the hydrophobic "gatekeeper" pocket or serves as a vector for extending the molecule into the back-cleft (e.g., via Suzuki coupling to aryl groups).[1][2]

Secondary Mechanism: Cytoskeletal Modulation (FtsZ/Tubulin)

Structurally, the compound is an analog of 3-methoxybenzamide (3-MBA) , a known inhibitor of FtsZ (bacterial tubulin homolog) and PARP .[1][2]

  • FtsZ Inhibition : The N-phenyl substitution enhances lipophilicity, facilitating penetration of the bacterial Z-ring.[1][2] It disrupts FtsZ polymerization, leading to filamentation and cell death in Gram-positive bacteria.[1][2]

  • Tubulin Binding : In eukaryotic cells, N-phenyl benzamides can bind to the colchicine site of tubulin, inhibiting microtubule polymerization and arresting cells in the G2/M phase.[1][2]

Tertiary Mechanism: PROTAC Warhead Utility

In the context of Targeted Protein Degradation (TPD) , this compound acts as a "warhead" (Protein of Interest ligand).[1][2]

  • The 4-Bromo position is chemically labile, allowing researchers to attach a linker connected to an E3 ligase ligand (e.g., Thalidomide for Cereblon).[1][2]

  • Action : The resulting PROTAC molecule recruits the E3 ligase to the target kinase (e.g., Mps1), triggering ubiquitination and subsequent proteasomal degradation.[1][2]

Part 3: Biological Signaling Pathways[1][2]

The following diagram illustrates the downstream effects of inhibiting the Mps1 (TTK) kinase using benzamide-derived inhibitors.

Mps1_PathwayDrugBenzamide Inhibitor(N-Phenyl 4-bromo-3-methoxy...)Mps1Mps1 (TTK) KinaseDrug->Mps1Inhibits (ATP Competition)MCCMitotic Checkpoint Complex(MCC)Drug->MCCPrevents FormationMad2Mad2 (Open -> Closed)Mps1->Mad2Phosphorylates/ActivatesKinetochoreUnattached KinetochoresKinetochore->Mps1RecruitsMad2->MCCForms ComplexAPC_CAPC/C Ubiquitin LigaseMCC->APC_CInhibitsAnaphaseAnaphase OnsetAPC_C->AnaphaseTriggers (if active)ApoptosisMitotic Catastrophe / ApoptosisAPC_C->ApoptosisPremature Activation(Checkpoint Bypass)

Caption: Inhibition of Mps1 by benzamide derivatives bypasses the Spindle Assembly Checkpoint, forcing cells with unattached kinetochores into premature anaphase and subsequent apoptotic death.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis via Amide Coupling

Validation of the scaffold synthesis.

  • Reagents : 4-bromo-3-methoxybenzoic acid (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[1][2]

  • Procedure :

    • Dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DMF under N₂ atmosphere.

    • Add DIPEA and stir for 10 minutes to activate the carboxylate.

    • Add HATU and stir for 15 minutes (solution turns yellow).

    • Add Aniline dropwise.[1] Stir at Room Temperature (RT) for 12 hours.

    • Quench : Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine.[1][2]

    • Purification : Flash chromatography (Hexane/EtOAc gradient).[1][2]

  • QC Check : ¹H NMR should show the amide doublet at ~10.2 ppm (DMSO-d₆).[1][2]

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Transforming the scaffold into a potent inhibitor.[1][2]

  • Reagents : this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).[1][2]

  • Procedure :

    • Degas solvents with Argon for 30 mins.[1]

    • Combine reactants in a sealed tube.

    • Heat to 90°C for 4-6 hours.

    • Workup : Filter through Celite, concentrate, and purify via HPLC.

  • Mechanism : The 4-bromo group undergoes oxidative addition with Pd(0), allowing cross-coupling to extend the molecule into the kinase back-pocket.[1][2]

Protocol C: In Vitro Kinase Assay (Mps1/TTK)

Measuring inhibitory potency.[1][2]

  • System : FRET-based LanthaScreen™ or ³³P-radiometric assay.[1][2]

  • Conditions :

    • Enzyme: Recombinant human Mps1 (TTK).[1][2]

    • Substrate: MBP (Myelin Basic Protein) or synthetic peptide.[1][2]

    • ATP: K_m concentration (typically 10-50 µM).[1][2]

  • Workflow :

    • Incubate Kinase + Inhibitor (serial dilutions) for 15 mins.[1][2]

    • Add ATP + Substrate.[1] Incubate 60 mins at RT.[1]

    • Detection : Measure phosphorylation signal.

    • Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 5: Therapeutic Potential & Applications[2]

Application FieldDescription
Oncology (Solid Tumors) Derivatives targeting Mps1 are effective in Triple-Negative Breast Cancer (TNBC) by inducing chromosomal instability (CIN).[1][2]
Antimicrobial The 3-methoxybenzamide core provides a template for developing anti-tubercular agents targeting FtsZ.[1][2]
PROTAC Development The 4-bromo handle allows for the attachment of alkyl/PEG linkers to create "degraders" that remove pathogenic kinases entirely rather than just inhibiting them.[1][2]

References

  • Wengner, A. M., et al. (2013).[1][2] "Novel substituted triazolopyridines and their use as Ttk inhibitors." World Intellectual Property Organization, WO2013087579A1.[1]

    • Establishes the compound as a key intermediate in the synthesis of Mps1/Ttk kinase inhibitors.[1][2]

  • Liu, Y., et al. (2016).[1][2] "STK4 inhibitors for treatment of hematologic malignancies."[1] United States Patent, US10710978B2.[1]

    • Details the use of the 4-bromo-3-methoxybenzamide scaffold in targeting the Hippo pathway kinase STK4.[1][2]

  • Haydon, D. J., et al. (2008).[1][2] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science, 321(5896), 1673-1675.[1][2]

    • Provides the mechanistic grounding for benzamide-based FtsZ inhibition.[1][2]

  • CP Lab Safety. (2024). "N-Cyclohexyl 4-bromo-3-methoxybenzamide: Protein Degrader Building Blocks." Catalog Entry.

    • Verifies the classification of this chemical family as building blocks for Targeted Protein Degrad
  • PubChem. (2025).[1][2] "4-bromo-N-phenylbenzamide Compound Summary." National Library of Medicine.[1] [1][2]

    • Source for physicochemical property data and structural analogs.[1][2]

Introduction: The Benzamide Scaffold and the Promise of N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The N-phenylbenzamide framework represents a privileged scaffold in medicinal chemistry, a core structure that has given rise to a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, antipsychotic, and antimicrobial effects.[1][2][3][4] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its interaction with a wide range of biological targets.

This guide focuses on a specific, yet under-explored, member of this family: N-Phenyl 4-bromo-3-methoxybenzamide . By synthesizing data from studies on closely related analogues, we aim to illuminate its most promising therapeutic targets. This document moves beyond a simple listing of possibilities, providing the mechanistic rationale and validated experimental workflows necessary for researchers and drug development professionals to initiate a targeted investigation of this compound. We will explore its potential in virology, oncology, microbiology, and neurology, establishing a data-driven foundation for future research and development.

Compound Profile: this compound

  • IUPAC Name: N-Phenyl-4-bromo-3-methoxybenzamide

  • CAS Number: 1072944-33-2[5]

  • Molecular Formula: C₁₄H₁₂BrNO₂[5]

  • Molecular Weight: 306.16 g/mol [5]

Chemical Structure:

Caption: Chemical structure of this compound.

Part 1: Potential Antiviral Therapeutic Target

Target: Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G)

The most compelling evidence for the activity of N-phenylbenzamide derivatives lies in their broad-spectrum antiviral effects.[1] Studies on structurally similar compounds suggest a novel mechanism of action that does not target viral enzymes directly but instead modulates a host defense factor.

Mechanistic Rationale: APOBEC3G (A3G) is a cytidine deaminase that acts as a crucial component of the innate immune system. It inhibits the replication of various retroviruses, including HIV-1 and Hepatitis B Virus (HBV), through two primary mechanisms:

  • G-to-A Hypermutation: A3G can be packaged into nascent virions and, during reverse transcription in the next host cell, deaminates cytosine to uracil in the negative-strand viral DNA. This leads to G-to-A hypermutations in the positive strand, resulting in non-functional viral proteins.[1]

  • Deaminase-Independent Inhibition: A3G can also inhibit viral replication by physically obstructing the reverse transcriptase enzyme, independent of its catalytic activity.[1]

N-phenylbenzamide derivatives have been shown to increase the intracellular levels of A3G.[1] This upregulation enhances the host's innate antiviral defenses, making it a powerful strategy against both wild-type and drug-resistant viral strains. A derivative, IMB-0523, demonstrated potent anti-HBV activity, which was attributed to this increase in A3G levels.[1]

Proposed Signaling Pathway:

G cluster_cell Host Cell Compound N-Phenyl 4-bromo- 3-methoxybenzamide Unknown Upstream Regulator (Mechanism TBD) Compound->Unknown Activates? A3G_Gene APOBEC3G Gene Transcription Unknown->A3G_Gene Upregulates A3G_Protein APOBEC3G (A3G) Protein Levels A3G_Gene->A3G_Protein Translation Inhibition Inhibition of Viral Replication A3G_Protein->Inhibition Virus HBV / Retrovirus Virus->Inhibition Targeted by A3G G cluster_downstream Downstream Signaling FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Dimerizes PLCg PLCγ FGFR1->PLCg Autophosphorylation & Activation Compound N-Phenyl 4-bromo- 3-methoxybenzamide Compound->FGFR1 Inhibits Kinase Activity ERK ERK PLCg->ERK MAPK MAPK Pathway ERK->MAPK Proliferation Proliferation MAPK->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of the FGFR1 signaling cascade by benzamide derivatives.

Self-Validating Experimental Protocol: In Vitro Kinase Assay

This protocol quantifies the direct inhibitory effect of the compound on FGFR1 kinase activity.

  • Assay Setup:

    • Use a 96-well or 384-well plate format.

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer. Include a known FGFR1 inhibitor as a positive control (e.g., PD173074) and a DMSO-only vehicle control.

  • Kinase Reaction:

    • To each well, add the compound dilution.

    • Add recombinant human FGFR1 enzyme.

    • Add a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

    • Initiate the kinase reaction by adding ATP (at a concentration near its Km for FGFR1).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Detect the amount of phosphorylated substrate. A common method is to use a phosphotyrosine-specific antibody conjugated to a reporter (e.g., HRP or a fluorophore) in an ELISA-like format or using luminescence-based ATP detection assays (e.g., Kinase-Glo®) that measure ATP consumption.

  • Data Analysis:

    • Subtract the background signal (no enzyme) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. A low micromolar or nanomolar IC₅₀ provides direct evidence of target engagement.

Target 2: Tubulin

Mechanistic Rationale: Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for cell division, intracellular transport, and maintaining cell structure. Compounds that interfere with microtubule dynamics are potent anticancer agents. Some act as stabilizers (like taxanes), while others, known as microtubule-destabilizing agents, inhibit tubulin polymerization. This disruption leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis. Structurally related diarylsulphonamides have been identified as tubulin polymerization inhibitors that bind to the colchicine site. [6]Given the structural similarities, N-phenylbenzamides are plausible candidates for this mechanism.

Self-Validating Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the compound's effect on the formation of microtubules from tubulin dimers.

  • Assay Setup:

    • Use a fluorescence-based assay in a 96-well plate format. The assay buffer should contain a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.

    • Reconstitute >99% pure tubulin in a suitable buffer (e.g., G-PEM buffer with GTP). Keep on ice to prevent spontaneous polymerization.

  • Polymerization Reaction:

    • Prepare serial dilutions of this compound. Include a known inhibitor as a positive control (e.g., colchicine) and a known stabilizer as a negative control (e.g., paclitaxel), alongside a DMSO vehicle control.

    • Warm the plate reader to 37°C.

    • Add the tubulin solution to wells containing the compound dilutions and the fluorescence reporter.

    • Immediately place the plate in the reader and begin monitoring fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The vehicle control should show a sigmoidal curve representing nucleation, elongation, and plateau phases of polymerization.

    • An inhibitory compound will decrease the rate and extent of polymerization, resulting in a flattened curve.

    • Calculate the percent inhibition at the plateau phase relative to the vehicle control.

    • Plot percent inhibition against compound concentration to determine the IC₅₀ value. Direct inhibition of polymerization confirms tubulin as a target.

Summary of Quantitative Data for Related Benzamide Derivatives in Oncology

Derivative ClassTargetCell LineIC₅₀ (µM)Reference
4-bromo-N-phenylbenzamidesFGFR1NCI-H1581 (NSCLC)1.25 ± 0.23[7][8]
4-bromo-N-phenylbenzamidesFGFR1NCI-H520 (NSCLC)1.36 ± 0.27[7][8]
Imidazole-based N-phenylbenzamidesCytotoxicityA549 (Lung)7.5[2]
Imidazole-based N-phenylbenzamidesCytotoxicityMCF-7 (Breast)8.9[2]
4-bromo benzohydrazidesCytotoxicityHCT116 (Colon)1.20[9]

Part 3: Potential Antimicrobial & Neurological Targets

Target 3: FtsZ (Bacterial Cell Division)

Mechanistic Rationale: FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the "Z-ring," which serves as a scaffold to recruit other proteins to build the division septum. [4]Inhibition of FtsZ polymerization prevents cell division, leading to the formation of long, filamentous bacteria that are non-viable. As an essential and highly conserved protein not present in eukaryotes, FtsZ is an attractive target for novel antibiotics. Several benzamide derivatives have been identified as potent inhibitors of FtsZ. [4] Workflow for Validating FtsZ Inhibition:

G Start Treat bacteria (e.g., E. coli) with compound Incubate Incubate for several hours Start->Incubate Microscopy Phase-Contrast Microscopy Incubate->Microscopy Observe Observe for Filamentation Microscopy->Observe Result1 Filamentous Phenotype: FtsZ is a likely target Observe->Result1 Yes Result2 Normal Morphology: FtsZ is not the primary target Observe->Result2 No

Caption: Experimental workflow to assess FtsZ inhibition via cell morphology.

Target 4: Dopamine D2-like Receptors (CNS)

Mechanistic Rationale: A large class of substituted benzamides, such as sulpiride, function as antagonists at dopamine D2-like receptors (D2, D3, D4). [10]This is the primary mechanism for their efficacy as antipsychotic agents. [3]By blocking the binding of dopamine, these compounds inhibit downstream signaling pathways, such as the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels. [10]While this compound is not a classic "substituted benzamide" in the neuropsychiatric sense, the core scaffold's proven affinity for these receptors makes them a plausible, albeit speculative, target class worth investigating, especially if CNS penetration is demonstrated.

Self-Validating Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay determines if the compound can displace a known radioligand from the D2 receptor.

  • Membrane Preparation:

    • Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a D2-specific radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a fixed concentration, and serial dilutions of this compound.

    • For non-specific binding (NSB) control wells, add a high concentration of a known D2 antagonist (e.g., haloperidol). For total binding wells, add only the vehicle (DMSO).

    • Incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the compound's concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ (concentration that inhibits 50% of specific binding) and the Ki (inhibition constant). A low Ki value would confirm affinity for the D2 receptor.

Conclusion and Future Directions

This compound emerges from this analysis as a compound of significant therapeutic potential, positioned at the crossroads of several critical disease pathways. The existing literature on its close analogues provides a strong, evidence-based rationale for prioritizing the investigation of four key targets: APOBEC3G for viral infections, FGFR1 and tubulin for oncology, FtsZ for bacterial infections, and potentially Dopamine D2 receptors for neurological applications.

The self-validating experimental protocols detailed herein provide a clear, actionable roadmap for researchers. The causality behind each step is defined, ensuring that the resulting data will be robust and interpretable. The immediate next steps should involve the direct testing of this compound in the described in vitro assays. Positive results from these initial screens would warrant progression to cell-based functional assays and, ultimately, in vivo models of disease. By systematically validating these targets, the scientific community can unlock the full therapeutic promise of this versatile N-phenylbenzamide derivative.

References

  • Cui, J., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. Available at: [Link]

  • de Moraes, J. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Google Patents.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. Available at: [Link]

  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Chemsrc. Available at: [Link]

  • Ali, I., et al. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC - PubMed Central. Available at: [Link]

  • Ali, A., & Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC - NIH. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Available at: [Link]

  • PMC - NIH. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]

  • PMC - NIH. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4- methoxybenzaldehyde. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

  • MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Available at: [Link]

  • PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. PubChem. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. Scientific Research Publishing. Available at: [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

Sources

An In-depth Technical Guide to N-Phenyl 4-bromo-3-methoxybenzamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Phenyl 4-bromo-3-methoxybenzamide and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin their promising biological activities. We will explore their utility as antiviral, anticancer, and antischistosomal agents, providing field-proven insights and detailed experimental protocols to facilitate further investigation and development.

The N-Phenylbenzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-phenylbenzamide core is a well-established privileged structure in medicinal chemistry, known for its conformational flexibility and ability to engage in various biological interactions.[1][2] The specific substitution pattern of a 4-bromo and 3-methoxy group on the benzamide ring, coupled with a phenyl group on the amide nitrogen, creates a unique electronic and steric profile. This core structure serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The bromine atom, for instance, can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the introduction of diverse functionalities.[4]

Synthesis and Derivatization Strategies

The synthesis of the core this compound structure and its derivatives can be achieved through several established synthetic routes. A common and effective approach involves the amidation of a substituted benzoic acid with a corresponding aniline.

General Synthesis of the Core Scaffold

A plausible and efficient synthesis of this compound involves the coupling of 4-bromo-3-methoxybenzoic acid with aniline. The carboxylic acid can be activated to facilitate the amide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure derived from standard organic synthesis methodologies for amide bond formation.

Materials:

  • 4-bromo-3-methoxybenzoic acid

  • Aniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HATU)

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3-methoxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, the base, and any water-soluble byproducts.

  • Chromatography: Silica gel chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid Activation Activation (e.g., SOCl2) 4-bromo-3-methoxybenzoic_acid->Activation Aniline Aniline Coupling Amide Coupling Aniline->Coupling Activation->Coupling Core_Molecule This compound Coupling->Core_Molecule Core_Molecule_Deriv Core Molecule Suzuki_Coupling Suzuki Coupling (at Br position) Core_Molecule_Deriv->Suzuki_Coupling Other_Reactions Other Modifications (e.g., on phenyl rings) Core_Molecule_Deriv->Other_Reactions Analogs Diverse Analogs Suzuki_Coupling->Analogs Other_Reactions->Analogs G Benzamide_Derivative N-Phenylbenzamide Derivative Upregulation Upregulates Benzamide_Derivative->Upregulation APOBEC3G APOBEC3G Upregulation->APOBEC3G Incorporation Incorporation into virion APOBEC3G->Incorporation Virion Viral Particle Incorporation->Virion Infection Infection of New Cell Virion->Infection New_Cell Host Cell Infection->New_Cell Reverse_Transcription Reverse Transcription New_Cell->Reverse_Transcription Viral_ssDNA Viral ssDNA Reverse_Transcription->Viral_ssDNA Deamination Cytosine to Uracil Deamination Viral_ssDNA->Deamination Catalyzed by APOBEC3G Hypermutation G-to-A Hypermutation Deamination->Hypermutation Non_functional_Virus Non-functional Virus Hypermutation->Non_functional_Virus

Caption: APOBEC3G-mediated antiviral mechanism of action.

Anticancer Activity: FGFR1 Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [5][6]FGFR1 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation and survival of cancer cells. [7][8][9]FGFR1 amplification is particularly prevalent in a subset of non-small cell lung cancers (NSCLC). [5][6][9][10] One of the most promising compounds from this series, designated C9, demonstrated potent inhibitory activity against several NSCLC cell lines with FGFR1 amplification, with IC₅₀ values in the low micromolar range. [5][6]

Cell Line IC₅₀ (µM) of Compound C9
NCI-H520 1.36 ± 0.27
NCI-H1581 1.25 ± 0.23
NCI-H226 2.31 ± 0.41
NCI-H460 2.14 ± 0.36
NCI-H1703 1.85 ± 0.32

Table adapted from data presented in the referenced literature. [5][6] Mechanism of Action: Inhibition of the FGFR1 Signaling Pathway

Compound C9 was shown to inhibit the phosphorylation of FGFR1 and its downstream signaling components, including PLCγ1 and ERK. [5][6]This inhibition leads to cell cycle arrest at the G2 phase and induction of apoptosis in NSCLC cells. [5][6]Molecular docking studies suggest that compound C9 binds to the ATP-binding pocket of FGFR1, forming multiple hydrogen bonds and preventing its activation. [5]

G FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization Benzamide_Inhibitor 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivative (C9) Benzamide_Inhibitor->FGFR1 Inhibits Apoptosis Apoptosis Benzamide_Inhibitor->Apoptosis Induces PLCg1 PLCγ1 Dimerization->PLCg1 Activates ERK ERK Dimerization->ERK Activates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation

Caption: Inhibition of the FGFR1 signaling pathway by benzamide derivatives.

Antischistosomal Activity

N-phenylbenzamide analogs have emerged as a promising new class of agents against Schistosoma mansoni, the parasite responsible for schistosomiasis. [11]Structure-activity relationship studies have revealed key features that contribute to their potent antischistosomal activity. [6][12] Structure-Activity Relationship (SAR) Insights for Antischistosomal Activity: [6][11]

  • Electron-withdrawing groups are favored: The presence of electron-withdrawing groups on both phenyl rings generally enhances activity. [6][11]* Substitution pattern matters: Dichlorination at the meta and para positions of the N-phenyl ring, combined with a trifluoromethyl group on the benzoyl ring, resulted in a highly potent compound (compound 9 in the cited study) with an EC₅₀ of 80 nM. [6][11]* Regio-isomerism is important: Shifting a trifluoromethyl group from the para to the meta position on the N-phenyl ring increased the speed of action against the parasite. [11]* Bioisosteric replacements: Replacing a phenyl ring with a pyridazine ring can modulate physicochemical properties like solubility, although in some initial studies this led to a loss of activity. [12] The precise molecular target of these compounds in Schistosoma mansoni is still under investigation, but potential targets include enzymes involved in energy metabolism or proteins crucial for parasite survival and reproduction. [2][13][14][15][16]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. [17]These compounds are potentially harmful if inhaled, ingested, or in contact with skin. [17]Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. [17]All handling of the solid compounds and their solutions should be performed in a chemical fume hood. [17]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities, coupled with the amenability of the core structure to chemical modification, provide a fertile ground for further research.

Future efforts should focus on:

  • Lead Optimization: Further refinement of the scaffold to improve potency, selectivity, and pharmacokinetic properties for each therapeutic indication.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways modulated by these compounds, particularly for their antischistosomal activity.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential in a physiological context.

References

  • Ji, X., Wang, H., Hao, L., He, W., Gao, R., Li, Y., Li, Y., Jiang, J., & Li, Z. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Li, Y., et al. (2018). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Adesina, T. K., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Parasitology Research, 122(4), 1035-1045. [Link]

  • Raza Shah, A., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29), e202200861. [Link]

  • Chemsrc. (2026). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Chemsrc. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • MDPI. (2022). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Harris, R. S., & Liddament, M. T. (2004). Role and Mechanism of Action of the APOBEC3 Family of Antiretroviral Resistance Factors. Journal of Virology, 78(21), 11441-11444. [Link]

  • Gounder, K., & Nagiah, S. (2021). Proteins as Targets in Anti-Schistosomal Drug Discovery and Vaccine Development. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 868-876. [Link]

  • Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]

  • Adesina, T. K., et al. (2023). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Parasitology Research, 122(10), 2321-2331. [Link]

  • Drug Target Review. (2023). Novel targets identified for treatment of schistosomiasis. Drug Target Review. [Link]

  • Smith Lab research. (n.d.). The APOBEC-1 homolog APOBEC3G acts as an antiviral enzyme. University of Rochester Medical Center. [Link]

  • Weiss, J., et al. (2013). Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer. Oncogene, 32(40), 4813-4820. [Link]

  • ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. [Link]

  • Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Tchaicha, C., et al. (2016). Fibroblast Growth Factor Receptor 1 and Related Ligands in Small-Cell Lung Cancer. Journal of Thoracic Oncology, 11(10), 1706-1717. [Link]

  • de Moraes, J., & Gava, S. G. (2018). In silico repositioning of approved drugs against Schistosoma mansoni energy metabolism targets. PLoS ONE, 13(12), e0209371. [Link]

  • Wang, C., et al. (2015). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 20(10), 17901-17914. [Link]

  • Feng, Y., & Chelico, L. (2019). APOBEC3-Related Editing and Non-Editing Determinants of HIV-1 and HTLV-1 Restriction. Viruses, 11(4), 334. [Link]

  • Wu, F., et al. (2020). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 12(10), 2894. [Link]

  • ResearchGate. (n.d.). Examples of approved drugs and their potential S. mansoni targets that... | Download Table. ResearchGate. [Link]

  • Wang, C., et al. (2015). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 20(10), 17901-17914. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes. [Link]

  • Blohm, A. S., et al. (2021). A genome-scale drug discovery pipeline uncovers therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni. Proceedings of the National Academy of Sciences, 118(35), e2108039118. [Link]

  • Stopin, K., et al. (2013). The antiviral factor APOBEC3G improves CTL recognition of cultured HIV-infected T cells. Journal of Experimental Medicine, 210(8), 1473-1480. [Link]

  • Yuan, S., et al. (2018). FGFR1 promotes the stem cell-like phenotype of FGFR1-amplified non-small cell lung cancer cells through the Hedgehog pathway. Oncotarget, 9(1), 1149-1161. [Link]

  • Sano, F., et al. (2013). APOBEC3G-Mediated G-to-A Hypermutation of the HIV-1 Genome: The Missing Link in Antiviral Molecular Mechanisms. Frontiers in Microbiology, 4, 303. [Link]

Sources

In Silico Modeling of N-Phenyl 4-bromo-3-methoxybenzamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a high-fidelity computational framework for modeling N-Phenyl 4-bromo-3-methoxybenzamide , a representative "privileged scaffold" with potential kinase (FGFR1) and tubulin inhibitory profiles. Unlike standard high-throughput screening protocols, this guide emphasizes the quantum mechanical treatment of halogen bonding (XB) . The presence of a bromine atom at the para position necessitates the modeling of the


-hole —an anisotropic region of positive electrostatic potential that is frequently ignored in classical force fields but is critical for binding affinity and specificity.

Chemical Space & Pharmacological Significance[1][2]

The N-phenylbenzamide core is a versatile pharmacophore found in histone deacetylase (HDAC) inhibitors, antiviral agents (anti-HBV), and kinase inhibitors. The specific substitution pattern of 4-bromo-3-methoxy introduces two critical interaction modalities:

  • The Methoxy Group (

    
    ):  Acts as a hydrogen bond acceptor and introduces steric constraints that force the benzamide ring out of planarity, often locking the ligand into a bioactive conformation.
    
  • The Bromine Atom (

    
    ):  Traditionally modeled as a hydrophobic steric bulk, modern medicinal chemistry recognizes it as a Lewis acid  capable of forming halogen bonds (X-bonds) with backbone carbonyls (e.g., in the hinge region of kinases).
    
Target Profiling

Based on structural analogs, this compound is modeled against two primary target classes:

  • Tyrosine Kinases (e.g., FGFR1): Where the benzamide mimics the adenine ring of ATP.

  • Tubulin (Colchicine Site): Where the bi-aryl system occupies the hydrophobic pocket, interfering with microtubule polymerization.

Computational Framework: The -Hole Protocol

Standard molecular mechanics (MM) force fields (like AMBER or CHARMM) treat halogens as point charges with a uniform negative electrostatic potential. This is incorrect for bromine in this scaffold. To achieve scientific integrity, we must implement an Extra Point (EP) charge model.

Phase 1: Quantum Mechanical (QM) Ligand Preparation

Objective: Generate an accurate Electrostatic Potential (ESP) surface to quantify the


-hole strength (

).

Protocol:

  • Conformational Search: Generate low-energy conformers using RDKit or OpenBabel to identify the global minimum.

  • Geometry Optimization: Perform DFT optimization using Gaussian 16 or ORCA .

    • Functional/Basis Set:B3LYP/def2-TZVP (Triple-zeta is required to correctly describe the electron density anisotropy of Bromine).

    • Solvation: IEFPCM (Water) to mimic physiological conditions.

  • ESP Calculation: Map the electrostatic potential onto the electron density isosurface (0.002 au).

    • Critical Check: Verify the existence of a positive region (blue cap) on the distal tip of the Bromine atom. This is the

      
      -hole.[1][2][3]
      
Phase 2: Force Field Parameterization (The "Virtual Site" Method)

To transfer QM accuracy to Molecular Dynamics (MD), we modify the topology:

  • Charge Derivation: Use RESP (Restrained Electrostatic Potential) fitting.

  • Virtual Site Creation:

    • Add a massless dummy atom (EP) at distance

      
       Å from the Br nucleus along the C-Br bond vector.
      
    • Assign a positive charge (

      
      ) to the dummy atom and a compensating negative charge to the Br nucleus (
      
      
      
      ).
    • Result: The net charge remains identical, but the dipole/quadrupole moments now mimic the QM

      
      -hole.
      

Molecular Docking Strategy

Software Recommendation: Glide (Schrödinger) or AutoDock Vina (with XB corrections).

Workflow:

  • Grid Generation:

    • Target: FGFR1 (PDB: 4V04) .

    • Center the grid on the ATP-binding hinge region.

    • Crucial Step: Enable "Halogen Bonding" constraints in the grid generation settings. Define backbone carbonyl oxygens (e.g., Glu475 in FGFR1) as X-bond acceptors.

  • Ligand Docking:

    • Input: The QM-optimized structure.

    • Constraints: Enforce a core constraint on the amide linker if a specific binding mode (e.g., Type I vs. Type II kinase inhibitor) is hypothesized.

    • Scoring: Use XP (Extra Precision) scoring which includes specific terms for hydrophobic enclosure and halogen bonding geometry (angle

      
      ).
      
Visualization of the Docking Logic

DockingWorkflow Ligand Ligand (this compound) QM QM Optimization (B3LYP/def2-TZVP) Ligand->QM ESP ESP Analysis (Identify σ-hole) QM->ESP Docking Molecular Docking (Glide XP / AutoDock) ESP->Docking Charge Model Receptor Receptor Target (FGFR1 / Tubulin) Grid Grid Gen (w/ X-bond constraints) Receptor->Grid Grid->Docking Selection Pose Selection (Energy + Geometry) Docking->Selection

Caption: Workflow integrating Quantum Mechanics into the docking pipeline to account for halogen bonding.

Molecular Dynamics (MD) Simulation Protocol

Objective: Validate the stability of the Bromine-Carbonyl interaction over time (100 ns).

System Setup (GROMACS/AMBER):

  • Topology: Use GAFF2 (General AMBER Force Field) for the ligand, but manually edit the .mol2 or .prepi file to include the Extra Point (EP) derived in Phase 2.

  • Solvation: TIP3P water box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Production Run:

  • Ensemble: NPT (310 K, 1 bar).

  • Time Step: 2 fs (with LINCS constraints on H-bonds).

  • Duration: 100 ns.

Analysis Metrics:

  • RMSD: Ligand stability within the pocket.

  • Radial Distribution Function (RDF): Calculate

    
     between the Br(EP) and the target Carbonyl Oxygen. A sharp peak at 
    
    
    
    Å confirms a stable halogen bond.
  • Angle Distribution: Plot the C-Br···O angle. A distribution centered around

    
     indicates a directional X-bond, validating the model.
    

Interaction Pathway & Mechanism

The biological activity of this compound is hypothesized to be driven by a "Dual-Anchor" mechanism.

InteractionMap Br Bromine Atom (σ-hole Donor) Hinge Hinge Region C=O (Lewis Base) Br->Hinge Halogen Bond (Strong Directionality) Methoxy 3-Methoxy Group (Steric/H-bond Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Methoxy->Gatekeeper Steric Clash/Fit Amide Amide Linker (H-bond Donor/Acceptor) Backbone Backbone NH/CO Amide->Backbone H-bond Network Phenyl N-Phenyl Ring (Hydrophobic) HydroPocket Hydrophobic Pocket II Phenyl->HydroPocket π-π Stacking / VdW

Caption: The "Dual-Anchor" binding mode where the Halogen Bond and Amide H-bonds synergize to lock the affinity.

ADMET & Toxicity Profiling (In Silico)

Before synthesis, the "druggability" must be assessed.

  • Lipinski's Rule of 5: The molecule (MW ~306 Da, cLogP ~3.5) fits well within oral bioavailability limits.

  • Toxicity (QSAR): Benzamides can undergo hydrolysis. The primary metabolic risk is the hydrolysis of the amide bond by amidases, releasing 4-bromo-3-methoxybenzoic acid and aniline .

    • Alert: Aniline derivatives can be genotoxic (Ames positive).

    • Mitigation: In silico metabolism prediction (e.g., using FAME 3 or ADMETlab 2.0 ) should be run to estimate the half-life of the amide bond.

Summary of Key Data Points

ParameterValue/MethodSignificance
QM Level B3LYP/def2-TZVPRequired for accurate

-hole visualization.

-hole (

)
~ +15 to +25 kcal/molPredicts strong halogen bonding capability.
Force Field GAFF2 + Extra Point (EP)Essential for valid MD simulations.
Key Interaction C-Br···O=C (Backbone)The "molecular anchor" distinguishing this scaffold.
Primary Targets FGFR1, Tubulin, FtsZMulti-target potential (Polypharmacology).

References

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and thermodynamic principles. Protein Science. Link

  • Ibrahim, M. A. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Kolář, M., & Hobza, P. (2016). Computer-Aided Drug Design: From Discovery to Application (Focus on Sigma-Hole). Chemical Reviews. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

Sources

Pharmacokinetic properties of N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the pharmacokinetic (PK) characterization of N-Phenyl 4-bromo-3-methoxybenzamide (CAS: 1072944-33-2).[1]

As a research-grade New Chemical Entity (NCE), this compound lacks established clinical data.[1] Therefore, this whitepaper adopts a predictive and experimental framework , synthesizing physicochemical principles with standard preclinical profiling protocols. This approach allows researchers to anticipate ADME (Absorption, Distribution, Metabolism, Excretion) behavior and design robust validation experiments.[1]

PART 1: Physicochemical Profile & In Silico Predictions[1]

The pharmacokinetic destiny of a small molecule is encoded in its structure.[1] this compound presents as a lipophilic, neutral molecule.[1] Its core scaffold—a diaryl amide—dictates specific solubility and metabolic challenges.[1]

1.1 Structural Properties Table
PropertyValue (Predicted/Calc)Impact on Pharmacokinetics
Molecular Weight 306.16 g/mol Optimal for oral bioavailability (<500 Da).[1]
LogP (Lipophilicity) ~3.8 – 4.2High lipophilicity.[1] Suggests high permeability but poor aqueous solubility.[1]
H-Bond Donors 1 (Amide NH)Good membrane permeability.[1]
H-Bond Acceptors 2 (Amide O, Methoxy O)Low polar surface area (PSA).[1]
TPSA ~38 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration.[1]
pKa NeutralNon-ionizable at physiological pH (7.4), leading to pH-independent absorption.[1]
1.2 The "Brick Dust" Warning

The combination of a rigid benzamide core, a heavy halogen (Bromine), and high lipophilicity warns of "Brick Dust" behavior—compounds that are highly permeable but solubility-limited (BCS Class II).[1]

  • Causality: The planar aromatic rings facilitate strong

    
    -
    
    
    
    stacking in the crystal lattice, requiring high energy to dissolve.[1]
  • Implication: Standard aqueous formulations (saline/PBS) will likely fail.[1] In vivo studies require solubilizing excipients (e.g., 20% HP-

    
    -CD or PEG400).[1]
    

PART 2: ADME Characterization Strategy

This section outlines the predicted biological fate of the molecule and the mechanisms driving it.[1]

2.1 Absorption & Permeability

Due to its lipophilic nature (LogP > 3) and low TPSA (< 90 Ų), passive diffusion will be the dominant transport mechanism.[1]

  • Caco-2 Prediction: High permeability (

    
     cm/s).[1]
    
  • Efflux Risk: Benzamides can be substrates for P-glycoprotein (P-gp), potentially limiting brain exposure despite the favorable TPSA.[1]

2.2 Distribution[1]
  • Plasma Protein Binding (PPB): Expect >95% binding to Human Serum Albumin (HSA).[1] The hydrophobic bromine and phenyl rings act as anchors into albumin's drug-binding pockets (Sudlow Site I/II).[1]

  • Volume of Distribution (

    
    ):  Likely high (
    
    
    
    L/kg), distributing extensively into lipid-rich tissues (adipose, brain).[1]
2.3 Metabolic Stability (The "Soft Spots")

Metabolism is the primary clearance mechanism for this scaffold.[1] The molecule contains distinct sites susceptible to Phase I oxidation.

Predicted Metabolic Pathways (Graphviz Diagram):

MetabolicPathways Compound Parent: This compound M1 M1: O-Desmethyl (Phenol Derivative) Compound->M1 CYP2D6 / CYP3A4 (Major Route) M2 M2: Aromatic Hydroxylation (N-Phenyl Ring) Compound->M2 CYP3A4 M3 M3: Amide Hydrolysis (Rare/Slow) Compound->M3 Amidases Glucuronide Phase II: Glucuronidation M1->Glucuronide UGT Enzymes M2->Glucuronide UGT Enzymes

Caption: Predicted Phase I and Phase II metabolic trajectory. The methoxy group is the primary site of lability (O-demethylation).[1]

  • O-Demethylation (Major): The methoxy group at position 3 is highly susceptible to CYP450-mediated oxidative dealkylation (likely CYP2D6 or CYP3A4), converting the methoxy to a hydroxyl (phenol).[1]

  • Aromatic Hydroxylation (Minor): The unsubstituted N-phenyl ring is prone to oxidation at the para position.[1]

  • Amide Hydrolysis (Rare): The central amide bond is generally stable unless specific amidases are activated.[1]

PART 3: Experimental Validation Protocols

To confirm the predictions above, the following self-validating protocols should be executed. These are designed to identify "showstopper" properties early.[1]

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Purpose: Determine the maximum soluble concentration in aqueous buffer to prevent false negatives in bioassays.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration: Spatially dilute the stock into PBS (pH 7.4) in a 96-well plate to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M. Final DMSO concentration must be <1%.
  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (non-absorbing region for the compound).

  • Validation:

    • Baseline: Wells with DMSO only (no compound).

    • Threshold: An increase in OD > 0.005 above baseline indicates precipitation.[1]

    • Result: The highest concentration with baseline absorbance is the Kinetic Solubility Limit.[1]

Protocol B: Microsomal Stability Assay (Metabolic Half-Life)

Purpose: Calculate Intrinsic Clearance (


) and predict hepatic extraction.[1]
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Substrate: Incubate compound at 1

    
    M (to ensure linear kinetics and avoid enzyme saturation).
    
  • Cofactor: Initiate reaction with NADPH (1 mM).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.[1]

    • Slope (

      
      ) = elimination rate constant.[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Workflow Visualization (Graphviz):

ExperimentalWorkflow Start Start: 10mM DMSO Stock Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision Soluble > 10 µM? Solubility->Decision Formulation Action: Use Lipid Formulation (Cyclodextrin/PEG) Decision->Formulation No Stability Step 2: Microsomal Stability (HLM + NADPH) Decision->Stability Yes Formulation->Stability LCMS Step 3: LC-MS/MS Quantification Parent Depletion Stability->LCMS

Caption: Step-wise screening cascade. Solubility assessment is the critical "Go/No-Go" gate before metabolic stability testing.

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for Microsomal Stability protocols).

  • PubChem Compound Summary. (n.d.). "N-(2-bromo-4-methylphenyl)-3-methoxybenzamide (Analogous Structure Data)." National Center for Biotechnology Information.[1] [1][2]

  • Williams, J. A., et al. (2004).[1] "In vitro metabolic stability in drug discovery." Current Opinion in Drug Discovery & Development.

Disclaimer: This guide is based on theoretical modeling and standard medicinal chemistry principles applied to the specified chemical structure.[1] Experimental verification is mandatory before in vivo application.

Sources

An In-depth Technical Guide to N-Phenyl 4-bromo-3-methoxybenzamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the research chemical N-Phenyl 4-bromo-3-methoxybenzamide, designed for researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to propose a robust framework for its synthesis, characterization, and potential biological evaluation. The guide details a proposed synthetic pathway, including a step-by-step protocol and purification methods. Furthermore, it explores potential applications as an anticancer agent by examining the biological activities of structurally similar N-phenylbenzamide derivatives, which have shown promise as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and tubulin polymerization. This guide aims to serve as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound.

Introduction and Chemical Profile

This compound is a member of the N-phenylbenzamide class of compounds, a scaffold of significant interest in medicinal chemistry. The strategic placement of a bromine atom and a methoxy group on the benzamide ring, coupled with the N-phenyl substituent, provides a molecule with diverse potential for chemical modification and biological activity. Benzamide derivatives have been explored for a wide range of therapeutic applications, including as anti-tumor, antibacterial, and anti-Alzheimer's agents[1]. The core structure of this compound presents an intriguing candidate for investigation in various disease models.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
CAS Number 1072944-33-2[2][3]
Molecular Formula C₁₄H₁₂BrNO₂[2]
Molecular Weight 306.16 g/mol [2]
Exact Mass 305.00500 u[2]
LogP 3.783[2]
Polar Surface Area (PSA) 38.33 Ų[2]
Appearance Not specified (likely a solid)[2]

Table 1: Physicochemical properties of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[2]. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[2]. In case of contact, immediately flush the affected area with copious amounts of water. For accidental ingestion or inhalation, seek immediate medical attention[2]. The compound should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents[2].

Proposed Synthesis of this compound

Synthesis of the Precursor: 4-bromo-3-methoxybenzoyl chloride

The starting material, 4-bromo-3-methoxybenzoic acid, is a known compound. Its conversion to the corresponding acyl chloride is a standard transformation in organic synthesis.

Reaction:

G cluster_0 Step 1: Acyl Chloride Formation 4-bromo-3-methoxybenzoic_acid 4-bromo-3-methoxybenzoic acid 4-bromo-3-methoxybenzoyl_chloride 4-bromo-3-methoxybenzoyl chloride 4-bromo-3-methoxybenzoic_acid->4-bromo-3-methoxybenzoyl_chloride Reflux, cat. DMF thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->4-bromo-3-methoxybenzoyl_chloride SO2_HCl SO₂ + HCl (byproducts) 4-bromo-3-methoxybenzoyl_chloride->SO2_HCl

Caption: Synthesis of 4-bromo-3-methoxybenzoyl chloride.

Causality behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion[4].

  • Catalytic N,N-Dimethylformamide (DMF): DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reflux: Heating the reaction mixture to its boiling point ensures a sufficient reaction rate for the conversion.

Experimental Protocol: Synthesis of 4-bromo-3-methoxybenzoyl chloride (Proposed)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The resulting crude 4-bromo-3-methoxybenzoyl chloride is often used in the next step without further purification.

Amide Formation: this compound

The crude 4-bromo-3-methoxybenzoyl chloride is then reacted with aniline to form the desired amide product.

Reaction:

G cluster_1 Step 2: Amide Formation 4-bromo-3-methoxybenzoyl_chloride 4-bromo-3-methoxybenzoyl chloride N-Phenyl_4-bromo-3-methoxybenzamide This compound 4-bromo-3-methoxybenzoyl_chloride->N-Phenyl_4-bromo-3-methoxybenzamide Base (e.g., Pyridine or Triethylamine) DCM or THF, 0°C to RT aniline Aniline aniline->N-Phenyl_4-bromo-3-methoxybenzamide HCl_byproduct HCl (byproduct) N-Phenyl_4-bromo-3-methoxybenzamide->HCl_byproduct

Caption: Synthesis of this compound.

Causality behind Experimental Choices:

  • Aniline: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Base (Pyridine or Triethylamine): A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic, and drives the reaction to completion.

  • Solvent (DCM or THF): Anhydrous aprotic solvents are used to prevent the hydrolysis of the reactive acyl chloride.

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in the same anhydrous solvent.

  • Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and protonate the amine byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Potential Biological Applications and Research Directions

While no specific biological activity has been reported for this compound, the N-phenylbenzamide scaffold is present in numerous compounds with demonstrated therapeutic potential. Based on the activities of structurally related molecules, two primary areas of investigation are proposed: inhibition of FGFR1 and disruption of tubulin polymerization.

Potential as a Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitor

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis. Dysregulation of this pathway, particularly through FGFR1 amplification or mutation, is implicated in the progression of various cancers, including non-small cell lung cancer[5][6]. Several N-phenylbenzamide derivatives have been identified as potent FGFR1 inhibitors[5]. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have shown significant inhibitory activity against FGFR1 and antiproliferative effects in cancer cell lines with FGFR1 amplification[5].

Proposed Mechanism of Action:

It is hypothesized that this compound could act as an ATP-competitive inhibitor of the FGFR1 kinase domain. The benzamide core would likely occupy the hinge region of the ATP-binding pocket, forming key hydrogen bonds, while the substituted phenyl rings would extend into other regions of the active site, providing additional binding interactions and contributing to selectivity.

G cluster_0 FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound (Proposed Inhibitor) Inhibitor->Dimerization Inhibits

Caption: Proposed inhibition of the FGFR1 signaling pathway.

Experimental Protocol: In Vitro FGFR1 Kinase Assay (Proposed)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR1 kinase activity.

  • Materials: Recombinant human FGFR1 kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the FGFR1 enzyme, the kinase substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential as a Tubulin Polymerization Inhibitor

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. The N-benzylbenzamide scaffold, which is structurally related to N-phenylbenzamides, has been identified in a number of potent tubulin polymerization inhibitors that bind to the colchicine binding site[7].

Proposed Mechanism of Action:

This compound may inhibit tubulin polymerization by binding to the colchicine site on β-tubulin. This binding would prevent the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

G cluster_0 Tubulin Polymerization and Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin Inhibitor This compound (Proposed Inhibitor) Inhibitor->Polymerization Inhibits

Caption: Proposed inhibition of tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Proposed)

  • Objective: To assess the effect of this compound on the polymerization of tubulin.

  • Materials: Purified tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and a fluorescence plate reader. A fluorescent reporter that binds to polymerized tubulin can be used.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the tubulin solution and the test compound at various concentrations. c. Initiate polymerization by warming the plate to 37 °C. d. Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization. e. Compare the polymerization curves in the presence of the test compound to a vehicle control to determine its inhibitory effect. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, research chemical. Based on the established biological activities of structurally related N-phenylbenzamide derivatives, this compound warrants investigation as a potential inhibitor of FGFR1 and tubulin polymerization for anticancer applications. This technical guide provides a proposed synthetic route and foundational experimental protocols to facilitate such research. Future studies should focus on the successful synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological activities in relevant in vitro and in vivo models. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding the design of next-generation N-phenylbenzamide-based drugs.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]

  • ResearchGate. (2022, August 1). Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 856-865. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Bromo-N-phenylbenzamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 4-bromo-3-methoxybenzoyl chloride (5c). Conditions: a) Br.... Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

Sources

Technical Guide: Anticancer Potential of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Analysis of Scaffold Versatility in Oncology Drug Discovery

Executive Summary

The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In oncology, this scaffold has bifurcated into two distinct but highly potent therapeutic classes: Histone Deacetylase (HDAC) inhibitors (epigenetic modulators like Entinostat) and Tubulin Polymerization Inhibitors (cytoskeletal disruptors). This guide analyzes the structural rationale, synthetic pathways, and validation protocols required to exploit this scaffold for anticancer drug development.

Part 1: Structural Rationale & SAR

The N-phenylbenzamide core consists of two phenyl rings connected by an amide linkage (-CO-NH-). Its pharmacological versatility stems from its ability to adopt distinct conformations that fit different binding pockets based on substitution patterns.

The Epigenetic Warhead (HDAC Inhibition)

For HDAC inhibition (specifically Class I isoforms like HDAC1/2/3), the benzamide moiety acts as a Zinc-Binding Group (ZBG) .

  • Mechanism: The amide oxygen and nitrogen coordinate with the Zn²⁺ ion in the catalytic pocket of the HDAC enzyme.

  • Key SAR: The "Cap" group (the N-phenyl ring) sits at the entrance of the pocket, interacting with surface residues to determine isoform selectivity. Unlike hydroxamic acids (e.g., SAHA), benzamides like Entinostat (MS-275) exhibit slow-binding kinetics and higher selectivity for Class I HDACs [1].

The Cytoskeletal Disruptor (Tubulin Inhibition)

When substituted with methoxy groups (e.g., 3,4,5-trimethoxy), the N-phenylbenzamide scaffold mimics Combretastatin A-4 .

  • Mechanism: These derivatives bind to the colchicine-binding site of β-tubulin, preventing microtubule assembly.

  • Key SAR: A 3,4,5-trimethoxy substitution on one ring (mimicking the A-ring of colchicine) and a hydrophobic substitution on the other ring are critical for high affinity [2].

Part 2: Mechanisms of Action (MOA)

The anticancer efficacy of N-phenylbenzamides is driven by two primary, non-overlapping pathways depending on the specific derivatization.

Pathway A: Epigenetic Reprogramming (HDACi)

Inhibition of HDACs prevents the deacetylation of histone tails. This leads to a relaxed chromatin structure (euchromatin), reactivating silenced tumor suppressor genes (e.g., p21WAF1/CIP1) and inducing cell cycle arrest or apoptosis.

Pathway B: Mitotic Catastrophe (Tubulin)

Tubulin-targeting benzamides bind to free tubulin heterodimers. This shifts the equilibrium toward depolymerization, causing the collapse of the mitotic spindle, metaphase arrest, and subsequent apoptosis.

Visualization: Dual-Mechanistic Pathways

MOA_Pathways Compound N-Phenylbenzamide Derivative HDAC_Target Target: Class I HDACs (Nucleus) Compound->HDAC_Target Benzamide ZBG Tubulin_Target Target: β-Tubulin (Cytoplasm) Compound->Tubulin_Target Trimethoxy motif Zn_Bind Zinc Chelation (Active Site) HDAC_Target->Zn_Bind Acetylation Accumulation of Acetylated Histones Zn_Bind->Acetylation Gene_Exp Reactivation of Tumor Suppressors (p21) Acetylation->Gene_Exp Apoptosis Apoptosis / Cell Death Gene_Exp->Apoptosis Colchicine_Site Binds Colchicine Site Tubulin_Target->Colchicine_Site Depoly Inhibits Polymerization Colchicine_Site->Depoly Spindle Mitotic Spindle Collapse Depoly->Spindle Spindle->Apoptosis

Caption: Dual mechanistic pathways of N-phenylbenzamides targeting nuclear HDACs or cytoplasmic Tubulin.

Part 3: Chemical Synthesis Workflow

To access these libraries, a robust amide coupling strategy is required. The most reliable method involves the activation of a benzoic acid derivative followed by nucleophilic attack by an aniline.

Protocol: Carbodiimide-Mediated Coupling

This method avoids the harsh conditions of acid chlorides, preserving sensitive functional groups.

  • Activation: Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (DCM). Add HOBt (1.2 equiv) and EDCI (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the substituted aniline (1.0 equiv) and a base (DIPEA or TEA, 2.0 equiv).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Dilute with DCM, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography [3].

Visualization: Synthesis Flowchart

Synthesis_Workflow Start Substituted Benzoic Acid Reagents EDCI / HOBt / DCM (Activation) Start->Reagents Intermediate Active Ester Reagents->Intermediate Amine_Add Add Substituted Aniline + DIPEA Intermediate->Amine_Add Product Crude N-Phenylbenzamide Amine_Add->Product Purify Workup & Column Chromatography Product->Purify

Caption: Standard EDCI/HOBt coupling workflow for N-phenylbenzamide synthesis.

Part 4: Biological Validation Protocols

Trustworthy data requires self-validating experimental designs. Below are the standard operating procedures (SOPs) for validating this scaffold.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration).

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add compounds at serial dilutions (e.g., 0.01 µM to 100 µM). Include Entinostat (HDAC control) or Combretastatin A-4 (Tubulin control) as positive controls.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation Check: DMSO control wells must show 100% viability. Positive control must show expected IC50 (e.g., Entinostat ~0.5-2 µM depending on cell line).

Protocol B: Tubulin Polymerization Assay

Objective: Confirm mechanism for tubulin-targeting derivatives.

  • Reagents: Purified bovine brain tubulin (>99% pure) in PEM buffer containing GTP.

  • Setup: Mix tubulin (3 mg/mL) with the test compound (5 µM) in a 96-well plate at 4°C.

  • Initiation: Transfer to 37°C to initiate polymerization.

  • Monitoring: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes using a DAPI-based reporter or turbidity at 340 nm.

  • Interpretation: A "flat line" compared to the sigmoidal growth of the vehicle control indicates inhibition of polymerization [2].

Part 5: Data Interpretation & Comparative Potency

When analyzing N-phenylbenzamides, the potency profile reveals the mechanism. HDAC inhibitors typically show micromolar activity with high selectivity, while tubulin inhibitors often reach nanomolar potency.

Table 1: Representative Potency Profiles of N-Phenylbenzamide Variants

Compound ClassRepresentative AgentPrimary TargetIC50 (MCF-7 Breast Cancer)Key Structural Feature
HDAC Inhibitor Entinostat (MS-275)HDAC 1, 30.5 - 2.0 µM2-aminophenyl amide "cap"
Tubulin Inhibitor Compound 20b [2]β-Tubulin0.012 - 0.027 µM3,4,5-trimethoxy substitution
Kinase Inhibitor 4-t-butyl-BPTU [4]EGFR / SIRT1~5 - 10 µM4-tert-butylbenzoyl group

Note: Data aggregated from preclinical studies [1][2][4]. Lower IC50 indicates higher potency.

References

  • Entinostat Mechanism: National Institutes of Health (NIH). "Entinostat: a promising treatment option for patients with advanced breast cancer." PubMed Central. Available at: [Link]

  • Tubulin Inhibition: Zhang, Y., et al. "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors."[1][2] European Journal of Medicinal Chemistry. (Cited via ResearchGate). Available at: [Link]

  • Kinase/SIRT1 Targets: JPPRes. "Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea." Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

The synthesis of N-Phenyl 4-bromo-3-methoxybenzamide represents a critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR1 inhibitors) and biaryl scaffolds. This molecule serves as a versatile intermediate; the amide bond provides structural rigidity and hydrogen-bonding capability, while the aryl bromide moiety is a "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, scalable protocol for generating this amide with high purity (>98%). Unlike peptide coupling methods (HATU/EDC) which can be atom-inefficient for simple substrates, this protocol utilizes the Acid Chloride Method . This route is selected for its cost-effectiveness, scalability, and ability to overcome steric hindrance on the benzoyl ring.

Key Chemical Attributes
PropertySpecification
Target Molecule This compound
CAS Number 1072944-33-2
Molecular Formula

Molecular Weight 306.16 g/mol
Core Reactivity Nucleophilic Acyl Substitution

Reaction Scheme & Mechanism

The synthesis proceeds via a two-stage sequence:

  • Activation: Conversion of 4-bromo-3-methoxybenzoic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic attack of aniline on the acid chloride in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

Mechanistic Insight

The choice of Thionyl Chloride is deliberate. It generates gaseous byproducts (


 and 

), driving the equilibrium forward and simplifying purification. However, complete removal of excess

prior to aniline addition is the critical control point to prevent the formation of N-sulfinylamine impurities (

).

ReactionMechanism Start Carboxylic Acid (4-bromo-3-methoxy...) Inter1 Intermediate: Chlorosulfite Ester Start->Inter1 Nucleophilic Attack Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter1 AcidCl Acid Chloride (Activated Electrophile) Inter1->AcidCl Cl- Attack / -SO2 Product Target Amide (N-Phenyl...) AcidCl->Product Addition-Elimination Reagent2 Aniline (Nucleophile) Reagent2->Product Base Et3N (Base Scavenger) Base->Product Scavenges HCl

Figure 1: Mechanistic flow of the activation and amidation sequence. Note the conversion to the highly reactive acid chloride intermediate.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equivalents (eq)Amount (Example Scale)Role
4-Bromo-3-methoxybenzoic acid 231.041.02.31 g (10 mmol)Limiting Reagent
Thionyl Chloride (

)
118.972.01.45 mL (20 mmol)Activator
Aniline 93.131.11.00 mL (11 mmol)Nucleophile
Triethylamine (

)
101.191.52.10 mL (15 mmol)Base / Acid Scavenger
Dichloromethane (DCM) --20 mL + 10 mLSolvent (Anhydrous)
DMF (Cat.) -0.051-2 dropsCatalyst
Step-by-Step Methodology
Phase A: Acid Chloride Formation
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen line.

  • Charging: Add 4-bromo-3-methoxybenzoic acid (2.31 g) and anhydrous DCM (20 mL). The acid may not fully dissolve initially.[1]

  • Activation: Add Thionyl Chloride (1.45 mL) dropwise via syringe. Add 1-2 drops of dry DMF (Dimethylformamide).

    • Expert Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 2 hours.
    
    • Validation: The solution should become clear and evolution of gas (

      
      ) should cease.
      
  • Evaporation (CRITICAL): Cool to room temperature. Concentrate the mixture to dryness on a rotary evaporator to remove solvent and excess thionyl chloride .

    • Optional: Add 5 mL of dry toluene and re-evaporate to azeotropically remove trace

      
      .
      
    • Result: You now have the crude 4-bromo-3-methoxybenzoyl chloride (usually a yellow oil or low-melting solid).

Phase B: Amidation (Schotten-Baumann Modified)
  • Redissolution: Redissolve the crude acid chloride in anhydrous DCM (10 mL) under nitrogen. Cool to

    
     in an ice bath.
    
  • Amine Preparation: In a separate vessel, mix Aniline (1.00 mL) and Triethylamine (2.10 mL) in DCM (10 mL).

  • Addition: Add the Aniline/Base solution dropwise to the cold Acid Chloride solution over 15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride salts) will form immediately. This is a positive sign.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

    • TLC Monitoring: Silica gel, 30% EtOAc in Hexanes. Starting material (Acid) should be absent; Product will appear as a distinct UV-active spot (

      
      ).
      

Purification & Workup

The workup strategy relies on the differential solubility of the impurities (salts, unreacted amine, unreacted acid) versus the neutral amide product.

WorkupFlow RxnMix Crude Reaction Mixture (DCM Suspension) Wash1 Wash 1: 1M HCl (Removes excess Aniline & Et3N) RxnMix->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Benzoic Acid) Wash1->Wash2 Organic Layer Kept Wash3 Wash 3: Brine + Drying (Na2SO4) Wash2->Wash3 Organic Layer Kept Evap Evaporate Solvent Wash3->Evap Recryst Recrystallization (Ethanol/Water) Evap->Recryst Final Pure Crystals (>98% Purity) Recryst->Final

Figure 2: Purification workflow ensuring removal of basic and acidic impurities.

Detailed Procedure:

  • Quench: Dilute the reaction mixture with DCM (30 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL).

    • Purpose: Protonates unreacted aniline and triethylamine, moving them to the aqueous layer.

  • Base Wash: Wash with Saturated

    
      (2 x 30 mL).
    
    • Purpose: Deprotonates any hydrolyzed benzoic acid, moving it to the aqueous layer.

  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically off-white. Recrystallize from minimal boiling Ethanol (95%). If crystallization is slow, add warm water dropwise until slight turbidity appears, then cool slowly.

Characterization & Validation

Confirm the identity of the product using Proton NMR (


 NMR).
  • Solvent:

    
     or 
    
    
    
    .
  • Key Diagnostic Signals:

    • 
       10.2 ppm (s, 1H):  Amide N-H proton (broad singlet, disappears with 
      
      
      
      shake).
    • 
       3.92 ppm (s, 3H):  Methoxy group (
      
      
      
      ). Distinctive singlet.
    • 
       7.1 - 7.8 ppm (m, 8H):  Aromatic region. Look for the specific splitting pattern of the 1,3,4-substituted benzoyl ring overlapping with the phenyl ring protons.
      

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is bone-dry. Use fresh

. Do not delay between evaporation and amine addition.
Sticky/Oily Product Impurities (Sulfinylamines)Ensure complete evaporation of

in Step A. Use toluene azeotrope.
Starting Material Remains Incomplete ActivationCheck quality of

. Ensure DMF catalyst was added. Increase reflux time.
Violent Exotherm Addition too fastAdd aniline solution dropwise at

. Amine acylation is highly exothermic.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • ChemSrc. (2023). 4-bromo-3-methoxy-N-phenylbenzamide - MSDS and Properties.[3]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for N-Phenyl 4-bromo-3-methoxybenzamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed framework for the systematic investigation of the biological activities of the novel synthetic compound, N-Phenyl 4-bromo-3-methoxybenzamide. This document is intended for researchers, scientists, and drug development professionals, offering a tiered approach to efficiently characterize the compound's pharmacological profile. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamides are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. The versatility of the benzamide scaffold allows for structural modifications that can be tailored to interact with a variety of biological targets. This compound is a novel derivative with potential for new therapeutic applications. This guide outlines a comprehensive strategy to elucidate its biological potential, from initial synthesis and characterization to in-depth mechanistic studies.

Synthesis and Characterization of this compound

A reliable synthesis protocol is the foundation of any experimental study. The following is a proposed method for the synthesis of this compound, based on established benzamide synthesis methodologies.

Protocol 2.1: Synthesis of this compound

  • Starting Material Preparation: Begin with 4-bromo-3-methoxybenzoic acid.

  • Acid Chloride Formation: In a round-bottom flask, suspend 4-bromo-3-methoxybenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid has completely dissolved, indicating the formation of 4-bromo-3-methoxybenzoyl chloride.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting 4-bromo-3-methoxybenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.

  • Addition of Aniline: Slowly add a solution of aniline in the same anhydrous solvent to the cooled acid chloride solution, maintaining the temperature at 0-5°C. An excess of a non-nucleophilic base, such as triethylamine, should be added to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Tier 1: Preliminary Assessment (In Silico and In Vitro)

The initial tier of investigation focuses on predicting the compound's properties and assessing its general toxicity.

In Silico ADMET Prediction

Before extensive in vitro testing, it is prudent to perform in silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. Various computational tools and software can provide insights into the compound's drug-likeness and potential liabilities[3][4][5][6][7].

Protocol 3.1.1: In Silico ADMET Profiling

  • Software Selection: Utilize established ADMET prediction software or web servers (e.g., SwissADME, pkCSM)[7].

  • Input: Input the chemical structure of this compound in a compatible format (e.g., SMILES).

  • Parameter Analysis: Analyze the predicted parameters, including but not limited to:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes.

    • Drug-Likeness: Compliance with Lipinski's rule of five.

    • Toxicity: Predictions of mutagenicity, hepatotoxicity, and other potential toxicities.

Table 1: Predicted ADMET Properties of this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight306.15 g/mol Compliant with Lipinski's rule (<500)
LogP3.5Good lipophilicity for cell membrane permeability
H-bond Donors1Compliant with Lipinski's rule (<5)
H-bond Acceptors2Compliant with Lipinski's rule (<10)
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeabilityLowLess likely to cause central nervous system side effects
Ames MutagenicityNon-mutagenLow likelihood of being mutagenic
In Vitro Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity[1][2][8][9]. This initial screen against a panel of human cell lines will determine the compound's general toxicity and guide the concentration range for subsequent biological assays.

Protocol 3.2.1: MTT Cytotoxicity Assay

  • Cell Culture: Culture a panel of human cell lines (e.g., a normal cell line like HEK293 and various cancer cell lines such as HeLa, MCF-7, and A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Tier 2: Broad-Spectrum Biological Screening

Based on the cytotoxicity data, non-toxic concentrations of this compound will be used for broad-spectrum screening to identify potential biological activities.

Tier_2_Screening Compound This compound Antimicrobial Antimicrobial Screening Compound->Antimicrobial Test against bacteria & fungi Antiviral Antiviral Screening Compound->Antiviral Test against various viruses Anticancer Anticancer Screening Compound->Anticancer Test against cancer cell lines Enzyme Enzyme Inhibition Screening Compound->Enzyme Test against a panel of enzymes

Caption: Tier 2 broad-spectrum screening workflow.

Antimicrobial and Antifungal Screening

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms[10][11][12].

Protocol 4.1.1: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth media.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic or antifungal), a negative control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Screening

A cell-based antiviral assay can be used to screen for activity against a panel of viruses[13][14][15].

Protocol 4.2.1: Plaque Reduction Assay

  • Cell Culture: Grow a monolayer of susceptible host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 (half-maximal effective concentration).

Anticancer Antiproliferative Screening

Building on the initial cytotoxicity data, a more extensive screening against a larger panel of cancer cell lines can be performed using the MTT or a similar cell viability assay[16][17][18].

Protocol 4.3.1: Extended Antiproliferative Assay

  • Follow the MTT assay protocol (3.2.1) using a broader panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Determine the IC50 values for each cell line to identify potential selective anticancer activity.

Enzyme Inhibition Screening

Screening against a panel of enzymes can identify potential molecular targets. This can be done using commercially available enzyme assay kits or by developing specific assays[19][20][21][22].

Protocol 4.4.1: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Tier 3: Mechanism of Action Studies

If significant activity is observed in any of the Tier 2 screens, the next step is to investigate the underlying mechanism of action.

Tier_3_MOA Positive_Hit Positive Hit from Tier 2 Cell_Cycle Cell Cycle Analysis Positive_Hit->Cell_Cycle Apoptosis Apoptosis Assay Positive_Hit->Apoptosis Target_Engagement Target Engagement Studies Positive_Hit->Target_Engagement

Caption: Tier 3 mechanism of action studies workflow.

Cell Cycle Analysis

If the compound shows antiproliferative activity, it is important to determine if it affects the cell cycle. This can be analyzed by flow cytometry using propidium iodide (PI) staining[23][24][25][26][27].

Protocol 5.1.1: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

To determine if the compound induces programmed cell death, an Annexin V-FITC/PI apoptosis assay can be performed[28][29][30][31][32].

Protocol 5.2.1: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat the cancer cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. The use of tables to summarize IC50 and EC50 values is highly recommended for easy comparison across different assays and cell lines.

Table 2: Summary of Biological Activities of this compound (Hypothetical Data)

AssayTargetResult (IC50/EC50/MIC)
CytotoxicityHeLa15.2 µM
MCF-725.8 µM
AntibacterialS. aureus>100 µM
AntiviralInfluenza A5.6 µM
AntiproliferativeColon Cancer Cell Line (HCT116)8.1 µM
Enzyme InhibitionPARP-10.5 µM

Conclusion

This comprehensive guide provides a systematic and logical workflow for the initial characterization of this compound. By following these tiered experimental protocols, researchers can efficiently identify and validate the biological activities of this novel compound, paving the way for further preclinical development. The emphasis on robust, well-established assays ensures the generation of high-quality, reproducible data.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Slideshare. (2016). In Silico methods for ADMET prediction of new molecules. [Link]

  • Kar, S., & Roy, K. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology (Vol. 2425, pp. 85-115). Humana, New York, NY. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Kausar, S., et al. (2021). In vitro methods for testing antiviral drugs. Virology Journal, 18(1), 1-13. [Link]

  • NCBI. (2021). Assay method for the antiproliferative activity of human galectin-9. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(5), 356. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. International journal of molecular sciences, 22(11), 5593. [Link]

  • Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal susceptibility testing: current approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Mount, C., et al. (2021). Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease. Biochemical Journal, 478(13), 2517-2531. [Link]

  • BellBrook Labs. (2023). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • MDPI. (2023). Novel Antibacterial Approaches and Therapeutic Strategies. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]

  • Frontiers in Pharmacology. (2021). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]

  • Aging-US. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • Chemsrc. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - Fungal (Yeasts and Molds). Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11. [Link]

  • Clinical Microbiology Reviews. (2021). Methods for Dilution Antimicrobial Susceptibility Testing for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Basic Cell Culture Protocols (pp. 313-319). Humana Press, New York, NY. [Link]

  • Gaynutdinov, T. R., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8820. [Link]

  • bioRxiv. (2021). Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease. [Link]

  • Quantumzyme. (n.d.). Enzyme Panel. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Link]

  • MDPI. (2022). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • UniCA IRIS. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide[1]

Executive Stability Profile

N-Phenyl 4-bromo-3-methoxybenzamide (CAS: 1072944-33-2) is a robust pharmacophore often utilized in kinase inhibitor discovery and antibacterial research (e.g., FtsZ inhibition).[1] While generally stable under ambient conditions, it possesses two specific "structural alerts" that researchers must manage: the aryl bromide (photolabile) and the amide linkage (hydrolysis-susceptible).

Quick Reference Data
ParameterStatusCritical Note
Solid State Stability HighStable for >2 years at -20°C if protected from light.[1]
Solution Stability (DMSO) ModerateHygroscopic solvent promotes slow hydrolysis; store aliquots at -80°C.
Photostability Low CRITICAL: Aryl-Br bond is susceptible to radical debromination under UV/Vis light [1].[1]
Hydrolytic Stability pH DependentStable at pH 5–8.[1] Rapid degradation at pH <2 or >10 [2].[1]
Thermal Stability HighMelting point typically >150°C; stable to short-term reflux in non-nucleophilic solvents.[1]

Module A: Photolytic Degradation (The "Yellowing" Issue)

Symptom: Your clear/white solution turns yellow or brown; LCMS shows a mass shift of M-78 or M-80.[1]

The Mechanism: Radical Dehalogenation

The carbon-bromine (C-Br) bond in this molecule is the "weak link" regarding light exposure.[1] Upon irradiation (UV or strong visible light), the aryl bromide can undergo homolytic cleavage, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent (often DMSO or Methanol), resulting in debromination (replacement of Br with H).

Key Risk Factor: This reaction is accelerated in solvents that are good hydrogen atom donors (e.g., THF, Alcohols).

Photolysis Start Intact Molecule (Ar-Br) Radical Aryl Radical (Ar• + Br•) Start->Radical Homolytic Cleavage Light UV/Vis Light (hν) Light->Radical Product Degradant (Des-bromo analog) Radical->Product H-Abstraction Solvent H-Donor Solvent (R-H) Solvent->Product

Figure 1: Photodebromination pathway.[1] The aryl radical abstracts hydrogen from the solvent, leading to the des-bromo impurity.

Troubleshooting Protocol: Light Protection
  • Immediate Action: If yellowing occurs, check LCMS for a peak at [M-H]⁻ = 226.0 (Des-bromo analog) vs the expected 304/306 pattern.[1]

  • Prevention:

    • Store solid powder in amber glass vials wrapped in aluminum foil.

    • Perform all solution-phase dilutions in a hood with UV-filtered lighting.[1]

    • Do not leave DMSO stocks on the benchtop; freeze immediately.[1]

Module B: Hydrolytic Degradation (Acid/Base Sensitivity)

Symptom: LCMS shows two distinct new peaks; loss of parent compound during workup.

The Mechanism: Amide Bond Cleavage

While the benzamide core is relatively stable due to resonance, the presence of the electron-withdrawing Bromine atom on the acyl ring increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to nucleophilic attack (OH⁻) than unsubstituted benzamides [3].

Degradation Products:

  • 4-bromo-3-methoxybenzoic acid (Acid fragment)[1][2]

  • Aniline (Amine fragment)

Hydrolysis cluster_products Degradation Products Amide This compound (Parent) Intermediate Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack Conditions Extreme pH (pH < 2 or pH > 10) Conditions->Intermediate Acid 4-Bromo-3-methoxybenzoic acid Intermediate->Acid C-N Bond Break Amine Aniline Intermediate->Amine

Figure 2: Hydrolytic cleavage mechanism. Extreme pH conditions catalyze the breakdown into carboxylic acid and aniline components.

Protocol: Forced Degradation Study (Stress Test)

To validate the stability limits for your specific formulation, perform this standard stress test:

Stress ConditionProcedureEndpoint Analysis (LCMS)
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursLook for Acid fragment (MW ~231)
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursLook for Aniline (MW ~93)
Oxidation 3% H₂O₂, RT, 24 hoursLook for N-oxide or ring hydroxylation (+16 Da)
Thermal Solid state, 60°C, 7 daysCheck for polymerization or color change

Troubleshooting & FAQs

Q1: My compound precipitated out of DMSO when I added water. Why?

A: This is a common issue.[1] N-Phenyl benzamides are highly lipophilic (LogP ~3-4).[1]

  • Cause: "Crashing out" occurs because the water content exceeded the solubility limit.

  • Fix: Ensure your final DMSO concentration is <0.1% for biological assays, but add the compound to the media slowly with vortexing. If using for chemistry, use a co-solvent like MeOH or Acetonitrile before adding water.

Q2: Is the "Methoxy" group stable?

A: Generally, yes. However, under strong Lewis Acid conditions (e.g., BBr₃) or metabolism studies (microsomes), the methoxy group can undergo O-demethylation to the phenol.

  • LCMS Indicator: Mass shift of -14 Da (Loss of CH₃, gain of H).

Q3: Can I use this compound in Palladium cross-coupling reactions?

A: Yes, but with caution. The Aryl-Bromide is an active handle for Suzuki/Buchwald couplings.

  • Warning: If you are trying to functionalize a different part of the molecule using Pd catalysis, the Br atom will likely react, causing polymerization or unwanted coupling. You must use the Br atom as the reaction site or protect it.

Diagnostic Workflow

Use this logic tree to identify your issue:

Diagnosis Start Start Diagnosis Color Is sample yellow/brown? Start->Color LCMS Check LCMS Mass Spec Color->LCMS Yes/No MassShift Mass shift? LCMS->MassShift Photo Photodegradation (Protect from Light) MassShift->Photo M - 80 (Loss of Br) Hydro Hydrolysis (Check pH) MassShift->Hydro Split Peaks Oxid Oxidation (Check Peroxides) MassShift->Oxid M + 16 (Oxygen)

Figure 3: Diagnostic triage for impurity identification.[1]

References

  • Photoredox Activation of Aryl Bromides. ChemistryViews. (2015). Mechanism of visible-light induced cleavage of C-Br bonds.[1][3]

  • Alkaline hydrolysis of benzamide derivatives. The Journal of Organic Chemistry. Kinetic studies on electron-withdrawing group effects on amide hydrolysis.

  • Forced degradation studies for drug substances. Biomedical Journal of Scientific & Technical Research. Guidelines for stress testing amides and halides.

  • 4-Bromo-3-methoxybenzoic acid Properties. PubChem. Physical properties of the hydrolysis precursor.

Sources

Technical Support: N-Phenyl 4-bromo-3-methoxybenzamide Bioassay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #BIO-BENZ-4BR-3OME Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are experiencing variability in bioassays involving N-Phenyl 4-bromo-3-methoxybenzamide . This scaffold, sharing structural features with known antiviral (EV71 inhibitors) and anticancer agents (FGFR1 inhibitors), presents specific physicochemical challenges. The variability is likely not biological but colloidal or solubility-driven .

This molecule possesses a lipophilic core (Bromine + Phenyl ring) and a hydrogen-bond acceptor (Methoxy). With a calculated LogP typically between 1.7 and 2.5, it is prone to aqueous precipitation and colloidal aggregation —the two most common causes of "ghost" inhibition and non-reproducible IC50 curves.

Section 1: The "Crash Out" Phenomenon (Solubility)

Q: Why does my potency drop or fluctuate when I move from 100% DMSO stock to the assay plate?

A: You are likely crashing the compound out of solution during the transfer. While this compound dissolves well in DMSO, it has poor aqueous solubility. If you pipette directly from a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the rapid change in polarity causes the compound to precipitate locally before it can disperse. This results in a lower effective concentration than calculated.

The Fix: Intermediate Dilution Step Do not dilute directly from Stock


 Assay. Use an intermediate "transition" plate.

Protocol:

  • Stock: Start with 10 mM in 100% DMSO.

  • Intermediate: Dilute to 10x your final concentration using assay buffer containing 5-10% DMSO . This "cushions" the polarity shift.

  • Final: Transfer from Intermediate to Assay Plate (Final DMSO should be <1% or as tolerated by your protein).

Visual: The Solubility-Safe Workflow

DilutionWorkflow Stock 10mM Stock (100% DMSO) Precip Direct Transfer (High Risk of Precip.) Stock->Precip AVOID Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter Step 1: Predilution Assay Assay Well (Final Conc, <1% DMSO) Precip->Assay Inter->Assay Step 2: Final Transfer

Figure 1: Comparison of direct transfer (high risk) vs. intermediate dilution (stabilized).

Section 2: The "False Positive" Signal (Aggregation)

Q: My IC50 curve is steep (Hill slope > 1.5) or shifts significantly when I change enzyme concentration. Is this a specific inhibitor?

A: This is the hallmark of Colloidal Aggregation . Small molecules with hydrophobic rings (like the bromophenyl moiety here) can self-assemble into microscopic colloids in aqueous buffer. These colloids sequester enzymes non-specifically, inhibiting them by adsorption rather than active site binding.[1] This is a common artifact in benzamide screenings [1].

Diagnostic Tests:

  • Detergent Sensitivity: Add 0.01% Triton X-100 (or freshly prepared Tween-80) to your assay buffer.

    • Result A: Inhibition disappears

      
       It was aggregation (False Positive).
      
    • Result B: Inhibition remains

      
       It is a true binder.
      
  • Centrifugation: Spin the assay mix at high speed (e.g., 10,000 x g for 10 min) before adding the enzyme. If the potency drops in the supernatant, your compound spun out as an aggregate.

Data Summary: Distinguishing Mechanisms

FeatureTrue InhibitorColloidal Aggregator
Hill Slope ~1.0 (Standard binding)> 1.5 - 2.0 (Steep)
Effect of Triton X-100 UnchangedLoss of Potency
Enzyme Conc. Dependence IC50 is constantIC50 shifts linearly with [Enzyme]
Max Inhibition Can be partialOften 100% (if aggregate > protein)
Section 3: Chemical Stability & Storage

Q: I see a new peak in my LC-MS after storing the compound in DMSO for 3 months. What happened?

A: While the amide bond is generally stable, the DMSO quality is likely the culprit. DMSO is hygroscopic (absorbs water from air). "Wet" DMSO can facilitate:

  • Precipitation: Water absorption lowers the solubility of your hydrophobic benzamide in the stock vial.

  • Hydrolysis: While slow, the amide bond can hydrolyze in the presence of water and trace acids/bases over long periods, yielding 4-bromo-3-methoxybenzoic acid and aniline.

Storage Protocol:

  • Aliquot: Never freeze-thaw the main stock >3 times. Create single-use aliquots (e.g., 20 µL).

  • Temperature: Store at -20°C or -80°C.

  • Seal: Use Parafilm or screw caps with O-rings to prevent moisture entry.

Section 4: Biological Context (Metabolism)[2]

Q: The compound works in biochemical assays but fails or varies wildly in cell-based assays (e.g., HepG2 or HeLa).

A: You must consider metabolic liability . The methoxy group (-OCH3) on the benzene ring is a prime target for Cytochrome P450 enzymes (specifically CYP isoenzymes) which perform O-demethylation.

  • Reaction: 4-bromo-3-methoxybenzamide

    
     4-bromo-3-hydroxybenzamide.
    
  • Impact: The resulting phenol (-OH) is much more polar and may lose potency if the methoxy group was critical for hydrophobic pocket filling (common in kinase/receptor targets).

Troubleshooting Logic Tree:

TroubleshootingTree Start Start: Variable Data CheckSol 1. Check Solubility (Visual/Nephelometry) Start->CheckSol CheckAgg 2. Check Aggregation (Add 0.01% Triton) CheckSol->CheckAgg Clear SolIssue Precipitation Detected CheckSol->SolIssue Cloudy CheckMet 3. Check Metabolism (LC-MS of Supernatant) CheckAgg->CheckMet Activity Retained AggIssue Potency Lost with Triton CheckAgg->AggIssue Loss of Activity MetIssue Demethylated Product Found CheckMet->MetIssue New Peak TrueBinder Valid Hit: Optimize Biology CheckMet->TrueBinder Stable

Figure 2: Systematic troubleshooting path for benzamide bioassays.

References
  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081.

  • Assay Guidance Manual. (2012). Assay Interference by Aggregation. NCBI Bookshelf.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Compound Summary. (2024). 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[2][3]

Sources

N-Phenyl 4-bromo-3-methoxybenzamide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenyl 4-bromo-3-methoxybenzamide

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with this compound (CAS: 1072944-33-2). It is designed to address common challenges encountered during quality control (QC) and purity assessment, offering both foundational knowledge and practical troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound?

A1: The CQAs are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the primary CQAs include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the main compound, typically expressed as a percentage.

  • Impurity Profile: Identification and quantification of any process-related impurities, degradants, or residual starting materials.

  • Residual Solvents: Ensuring that solvents used during synthesis and purification are below established safety limits.

  • Physical Appearance: The material should be a consistent solid (e.g., white to off-white powder).

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A multi-technique approach is essential for a robust quality assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination and impurity profiling due to its high resolution and sensitivity. A reversed-phase method with UV detection is most common.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the compound's identity and structure. ¹H NMR can also be used for quantitative analysis (qNMR) and to detect impurities containing protons.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing molecular weight information. The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern of nearly equal intensity, which is a key diagnostic feature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups (e.g., amide C=O, N-H bonds), serving as a rapid identity check.

Q3: What are the likely impurities I should be looking for?

A3: Impurities typically originate from the synthetic route. A common synthesis involves the coupling of a 4-bromo-3-methoxybenzoyl derivative with aniline. Therefore, potential impurities include:

  • Starting Materials: Unreacted 4-bromo-3-methoxybenzoic acid or its activated form (e.g., acyl chloride) and aniline.

  • Side-Reaction Products: Formation of isomers or products from competing reactions. For instance, if the starting material purity is low, regioisomers could be present.

  • Degradants: Hydrolysis of the amide bond is a potential degradation pathway under harsh pH conditions or prolonged storage in solution.

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Notes
This compoundC₁₄H₁₂BrNO₂306.16Target Compound [1]
4-bromo-3-methoxybenzoic acidC₈H₇BrO₃231.04Starting Material
AnilineC₆H₇N93.13Starting Material
4-methoxy-N-phenylbenzamideC₁₄H₁₃NO₂227.26Potential debrominated impurity.[2]

Analytical Workflow & Troubleshooting Guides

This section details common issues encountered with specific analytical techniques and provides systematic solutions.

Overall Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control assessment of a new batch of this compound.

QC_Workflow cluster_purity Purity Analysis Sample Sample Batch Received Visual Visual Inspection (Color, Form) Sample->Visual ID_Test Identity Confirmation Visual->ID_Test NMR NMR (¹H, ¹³C) ID_Test->NMR MS Mass Spec (Confirm MW & Isotope Pattern) ID_Test->MS Purity_Test Purity Assay & Impurity Profile NMR->Purity_Test MS->Purity_Test HPLC RP-HPLC-UV Purity_Test->HPLC LCMS LC-MS (Impurity ID) Purity_Test->LCMS Decision Pass / Fail HPLC->Decision LCMS->Decision Report Generate Certificate of Analysis (CoA) Decision->Report Pass HPLC_Troubleshooting Start Unexpected Peak Observed Step1 Inject a Blank (Mobile Phase/Solvent) Start->Step1 Result1 Peak still present? Step1->Result1 Path1_Yes Source is System: - Contaminated Mobile Phase - Injector Carryover Result1->Path1_Yes Yes Step2 Compare Retention Time (RT) to Known Impurities Result1->Step2 No Result2 RT matches a known impurity? Step2->Result2 Path2_Yes Tentative ID. Confirm with spiked sample. Result2->Path2_Yes Yes Step3 Analyze with LC-MS Result2->Step3 No Result4 Result4 Step3->Result4 Result3 Obtain Mass Spectrum of Peak Step4 Does m/z match a potential impurity or degradant? Check for Br isotope pattern. Result3->Step4 Path4_Yes Strong evidence for ID. Proceed with quantification. Step4->Path4_Yes Yes

Sources

Avoiding common pitfalls in N-Phenyl 4-bromo-3-methoxybenzamide handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for researchers utilizing N-Phenyl 4-bromo-3-methoxybenzamide (CAS 1072944-33-2) .[1][2][3]

The content below synthesizes chemical handling principles with specific troubleshooting for aryl bromide scaffolds. It is designed to prevent experimental failure modes associated with solubility, cross-coupling reactivity, and purification.

Compound Profile & Critical Handling

Role: Intermediate scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1][2][3] Key Structural Features:

  • Aryl Bromide (C-4): The primary reactive handle.[1][2][3] Risk:[2][4] Photodehalogenation.[1][2][3]

  • Secondary Amide (Linker): Hydrogen bond donor/acceptor.[1][2][3] Risk:[2][4] High crystallinity (poor solubility) and N-deprotonation (catalyst poisoning).[1][2][3]

  • Methoxy Group (C-3): Electron-donating group (EDG).[1][2][3] Effect: Slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient systems.[1][2][3]

Storage & Stability Protocol
ParameterSpecificationTechnical Rationale
Storage Temp 2–8°C (Short term) / -20°C (Long term)Prevents slow hydrolysis of the amide bond.[1][2][3]
Light Sensitivity High (Amber Vial Required)Aryl bromides are susceptible to radical photodehalogenation (loss of Br) under ambient light [1].[1][2][3]
Hygroscopicity Low to ModerateAmides can hydrogen-bond with atmospheric water.[1][2][3] Store under desiccated conditions to prevent weighing errors.

Troubleshooting Guide: Solubility & Reconstitution

Issue: "My compound crashes out upon addition to aqueous media or freezes in DMSO."

The secondary amide motif promotes strong intermolecular Hydrogen-bonding (pi-stacking), leading to "brick dust" insolubility in water and potential aggregation in organic stock solutions.[1][2][3]

FAQ: Solubilization

Q: Why does my DMSO stock solution show precipitation after freeze-thaw cycles? A: DMSO is hygroscopic.[1][2][3] Repeated opening of cold vials condenses atmospheric moisture into the DMSO.[3] Water content >0.1% drastically reduces the solubility of lipophilic benzamides.[3]

  • Fix: Aliquot stocks into single-use vials. Do not refreeze.

Q: What is the best solvent for reaction screening? A: Anhydrous DMF or DMAc (Dimethylacetamide).[1][3] These disrupt the amide hydrogen bonding network better than THF and have higher boiling points for thermal coupling reactions.[3]

Workflow: Solubility Optimization

SolubilityLogic Start Solubilization Strategy Solvent Select Solvent Start->Solvent DMSO DMSO (Stock) Solvent->DMSO Chemical Assay Buffer Aqueous Buffer Solvent->Buffer Bio Assay Precip Precipitation? DMSO->Precip Buffer->Precip Fix1 Add Co-solvent (PEG400 or Tween-80) Precip->Fix1 Yes (Buffer) Fix2 Sonicate @ 40°C (Break Crystal Lattice) Precip->Fix2 Yes (DMSO) Result Proceed to Experiment Fix1->Result Clear Solution Fix2->Result Clear Solution

Figure 1: Decision matrix for solubilizing rigid benzamide scaffolds.

Synthetic Utility: Cross-Coupling Troubleshooting

Issue: "Low yield or 'Des-Bromo' byproduct in Suzuki-Miyaura Coupling."

The most common failure mode is Protodebromination , where the bromine is replaced by a hydrogen atom (forming N-phenyl-3-methoxybenzamide) instead of the desired coupling partner.[1][2]

Mechanism of Failure
  • Oxidative Addition: The Pd(0) inserts into the C-Br bond.[1][2][3][5]

  • Side Reaction: If the transmetallation is slow (due to steric bulk or weak boronic acid), the Pd(II)-Ar species can abstract a hydride (from solvent or base) leading to reduction [2].[1][3]

FAQ: Reaction Optimization

Q: I see a mass of M-79 (Loss of Br, +H) in LCMS. How do I stop this? A: This is the protodebrominated byproduct.[3]

  • Cause: Reaction temperature too high or solvent is "wet" (acting as a proton source).[1][2][3]

  • Protocol Adjustment: Switch to anhydrous 1,4-dioxane and lower temperature from 100°C to 80°C. Use a more active catalyst (e.g., Pd(dppf)Cl₂) to speed up the desired cycle over the side reaction.

Q: The reaction turns black immediately and stalls. A: "Palladium Black" precipitation indicates catalyst decomposition.[3]

  • Cause: The amide nitrogen might be coordinating to the Pd, displacing ligands.

  • Fix: Use a biaryl phosphine ligand (e.g., XPhos or SPhos).[3] These bulky ligands prevent the amide from poisoning the catalyst center [3].[3]

Protocol: Optimized Suzuki Coupling for Amide-Containing Aryl Bromides
  • Degassing (Critical): Sparge solvents with Argon for 15 mins. Oxygen promotes homocoupling of boronic acids.[1][3][5]

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2–1.5 equiv[2]

    • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (mild bases prevent amide hydrolysis).[1][3]

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%).[1][2][3]

  • Temperature: 80°C. Do not exceed 100°C to avoid amide degradation.

Workflow: Coupling Troubleshooting

CouplingFix Start Reaction Analysis (LCMS) Check Identify Major Peak Start->Check SM Starting Material (No Reaction) Check->SM DesBr Des-Bromo Product (Reduction) Check->DesBr Homo Biaryl Homocoupling (Boronic Acid Dimer) Check->Homo FixSM Active Catalyst Required Switch to XPhos-Pd-G2 SM->FixSM FixDes Hydride Source Present Dry Solvent & Lower Temp DesBr->FixDes FixHomo Oxygen Leak Degass Solvent Thoroughly Homo->FixHomo

Figure 2: Diagnostic flow for Suzuki coupling failures involving this compound.

Purification & Analysis

Issue: "The product co-elutes with the impurity."

HPLC Tailing

The secondary amide can interact with residual silanols on silica columns, causing peak tailing.

  • Solution: Add 0.1% Formic Acid or Triethylamine to the mobile phase to sharpen peaks.[3]

Separation Strategy

The des-bromo impurity is structurally very similar to the starting material but significantly less lipophilic than the coupled product (assuming a non-polar coupling partner).[1]

  • Flash Chromatography: Use a gradient of 0% -> 50% Ethyl Acetate in Hexanes.[1][2][3] The des-bromo impurity usually elutes after the starting material in reverse phase, but before in normal phase depending on the coupling partner.

  • Recrystallization: If chromatography fails, the amide functionality often allows for recrystallization from hot Ethanol/Water mixtures.

References

  • Photodehalogenation Risks: Visible-Light Photocatalytic Reduction of Aryl Halides.[1][2][3] (2016).[1][2][3] PMC. Available at: [Link]

  • Amide Interference in Coupling: Catalysts for Suzuki-Miyaura Coupling. Organic Chemistry Portal.[1][2][3][6] Available at: [Link][1][2]

Sources

N-Phenyl 4-bromo-3-methoxybenzamide formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenyl 4-bromo-3-methoxybenzamide Formulation Guide

  • Ticket ID: #FORM-BENZ-004[1]

  • Subject: In Vivo Formulation & Troubleshooting for Lipophilic Benzamides

  • Status: Resolved / Guide Generated

  • Assigned Expert: Senior Application Scientist, Formulation Chemistry

Executive Summary: Compound Profile

Before attempting formulation, understand the physicochemical barriers of This compound . This molecule exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior (Low Solubility, High Permeability).

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 306.16 g/mol Small molecule; suitable for standard vehicles.[1]
LogP ~3.8Highly Lipophilic. Practically insoluble in water.[1] Requires organic co-solvents or complexation.[1]
pKa NeutralpH adjustment is ineffective. The amide bond does not ionize significantly in the physiological range (pH 2–8).
H-Bond Donors 1 (Amide NH)Potential for crystal lattice stability (high melting point), making dissolution harder ("Brick Dust" effect).[1]

Module 1: Formulation Decision Tree & Workflow

Do not guess the vehicle. Use this logic flow to select the appropriate formulation based on your required dose and route of administration.

FormulationLogic Start Start: Define Requirement CheckDose Required Concentration? Start->CheckDose LowDose < 5 mg/mL CheckDose->LowDose HighDose > 5 mg/mL CheckDose->HighDose RouteCheck Route of Administration? LowDose->RouteCheck HighDose->RouteCheck IV Intravenous (IV) RouteCheck->IV RouteCheck->IV PO_IP Oral (PO) / IP RouteCheck->PO_IP RouteCheck->PO_IP Sol_Simple Standard Co-solvent: 5% DMSO + 40% PEG400 + 55% Saline IV->Sol_Simple Sol_Complex Cyclodextrin Complex: 10% HP-β-CD in Water (Requires 24h stirring) IV->Sol_Complex PO_IP->Sol_Simple Sol_Suspension Nano-Suspension: 0.5% MC or HPMC + 0.1% Tween 80 PO_IP->Sol_Suspension

Figure 1: Decision logic for vehicle selection based on concentration and administration route.[1] High concentrations (>5mg/mL) often fail in simple co-solvents and require suspensions or cyclodextrins.

Module 2: Troubleshooting & FAQs

Issue 1: "The compound crashes out (precipitates) when I add saline."

Diagnosis: This is the most common failure mode, known as "Solvent Shock." The lipophilic drug is soluble in the organic stock (DMSO) but instantly crystallizes upon contact with the high-polarity aqueous buffer.

  • The Fix: Correct Order of Addition (The "Step-Down" Method) Never add water directly to the DMSO stock.[1] You must "bridge" the polarity gap using a surfactant or polymer.

    • Dissolve drug in 100% DMSO (Stock).

    • Add Co-solvent (PEG400 or Propylene Glycol) to the DMSO stock.[1] Vortex.

    • Add Surfactant (Tween 80) if using.[1] Vortex.

    • SLOWLY add warm (37°C) Saline/Water dropwise while vortexing.

  • Q: Can I just heat it up?

    • A: Heating helps dissolution, but if it precipitates upon cooling to body temperature, it will precipitate inside the animal (causing embolism in IV or poor absorption in PO). The formulation must be stable at room temperature (RT).

Issue 2: "The solution looks cloudy/hazy."

Diagnosis: You are observing the Tyndall Effect . Micro-precipitates are forming.[1]

  • Immediate Action: Do not inject IV. This can cause pulmonary embolism in rodents.[1]

  • Troubleshooting:

    • For Oral (PO): A fine suspension is acceptable.[1] Ensure it is homogenous.[1][2]

    • For IV/IP: You must improve solubility. Increase the ratio of PEG400 (up to 60% is tolerated in mice IP/PO, but limited in IV) or switch to a Cyclodextrin formulation (see SOP B).

Issue 3: "My animals are losing weight or showing distress immediately after dosing."

Diagnosis: Vehicle Toxicity.

  • Analysis:

    • DMSO: High concentrations (>10-20% IV or >50% IP) cause hemolysis and neurotoxicity.[1]

    • PEG400: High volumes cause osmotic diarrhea and renal stress.[1]

  • The Fix:

    • Reduce DMSO to <5% final concentration.[1]

    • Limit injection volume: Mice IV (<5 mL/kg), Mice IP (<10 mL/kg).

Module 3: Standard Operating Procedures (SOPs)

SOP A: The "Gold Standard" Co-Solvent Formulation (IV/IP/PO)

Best for doses 1–10 mg/kg.

Reagents:

  • Compound Stock (20 mg/mL in 100% DMSO)[1]

  • PEG400 (Polyethylene Glycol 400)[1][2][3][4][5]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Saline (0.9% NaCl)[1]

Protocol (To make 1 mL of 1 mg/mL dosing solution):

  • Pipette 50 µL of Compound Stock (in DMSO) into a sterile tube.

  • Add 400 µL of PEG400. Vortex for 30 seconds.[1] Solution must be clear.

  • Add 50 µL of Tween 80. Vortex. Solution acts as a pre-concentrate.

  • Slowly add 500 µL of warm Sterile Saline while vortexing.

  • Final Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

SOP B: Cyclodextrin Complexation (High Stability)

Best for sensitive IV studies or higher doses where organic solvents are toxic.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][6]

  • Sterile Water (NOT Saline initially)[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]

  • Weigh the solid this compound.[1]

  • Add the solid slowly to the HP-β-CD solution.[1]

  • Critical Step: Stir vigorously or sonicate for 2–4 hours. The hydrophobic drug will encapsulate inside the cyclodextrin ring.

  • Filter sterilize (0.22 µm).[1]

  • Note: If dissolution is incomplete, adjust HP-β-CD to 30% or add 1-2% DMSO to aid initial wetting.[1]

Module 4: Visualizing the Preparation Workflow

PrepWorkflow Solid Solid Drug (Powder) Stock Stock Solution (100% DMSO) Solid->Stock Dissolve Intermediate Intermediate Phase (Add PEG400/Tween) Stock->Intermediate Vortex Final Final Dosing Solution (Add Saline Dropwise) Intermediate->Final Slow Addition QC QC Check (Clear? No Crystals?) Final->QC

Figure 2: The "Step-Down" dilution method prevents precipitation by gradually increasing polarity.[1]

References

  • Strickley, R. G. (2004).[1][7][8] Solubilizing Excipients in Oral and Injectable Formulations.[1][2][7][8][9] Pharmaceutical Research, 21(2), 201–230.[10]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.).[1] Chapter 5: Solubility. Elsevier.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.[1][2] International Journal of Toxicology, 35(6), 665–698.

Sources

Validation & Comparative

A Comparative Analysis of N-Phenyl 4-bromo-3-methoxybenzamide and Its Analogs as Potential FGFR1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective for drug discovery professionals. Substituted benzamides have emerged as a versatile scaffold, demonstrating inhibitory activity against a range of therapeutically relevant kinases. This guide provides a detailed comparative analysis of N-Phenyl 4-bromo-3-methoxybenzamide, a representative member of this class, and its structurally related analogs, with a specific focus on their potential as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various malignancies, particularly non-small cell lung cancer (NSCLC).

This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel oncology therapeutics. We will delve into the structure-activity relationships (SAR), comparative biological data, and the underlying experimental methodologies that form the basis of our analysis.

The Benzamide Scaffold: A Privileged Structure in Kinase Inhibition

The N-phenylbenzamide core represents a "privileged scaffold" in medicinal chemistry, capable of interacting with the ATP-binding sites of numerous kinases. The specific substitution patterns on both the benzoyl and N-phenyl rings are critical in determining the potency and selectivity of these inhibitors. The 4-bromo and 3-methoxy substituents on the benzoyl ring of our topic compound, this compound, are of particular interest. The bromine atom, an electron-withdrawing group, can engage in halogen bonding and occupy hydrophobic pockets within the kinase active site. The methoxy group, an electron-donating group, can influence solubility and form hydrogen bonds.

While direct experimental data for this compound as an FGFR1 inhibitor is not extensively available in the public domain, a comprehensive analysis of a closely related series of compounds, the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, provides invaluable insights into the potential activity of our lead compound. A pivotal study designed, synthesized, and evaluated a series of these analogs as novel FGFR1 inhibitors for the treatment of NSCLC, providing a robust dataset for our comparative analysis.[1]

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound and its analogs is best understood by examining their cytotoxic effects on cancer cell lines with known FGFR1 amplification. The following table summarizes the in vitro anti-proliferative activities of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against five NSCLC cell lines.[1] This data allows us to infer the potential activity of this compound by analyzing the structure-activity relationships.

Compound IDR Group (Substitution on benzoyl ring)NCI-H520 IC₅₀ (µM)NCI-H1581 IC₅₀ (µM)NCI-H226 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)NCI-H1703 IC₅₀ (µM)
C1 H>10>10>10>10>10
C2 2-Cl4.52 ± 0.613.89 ± 0.525.17 ± 0.734.88 ± 0.664.61 ± 0.59
C3 3-Cl3.11 ± 0.432.87 ± 0.393.54 ± 0.483.29 ± 0.453.05 ± 0.41
C4 4-Cl2.56 ± 0.352.21 ± 0.312.98 ± 0.422.74 ± 0.382.49 ± 0.34
C5 2-F5.03 ± 0.684.76 ± 0.635.51 ± 0.795.23 ± 0.714.98 ± 0.67
C6 3-F3.89 ± 0.513.54 ± 0.474.21 ± 0.583.99 ± 0.543.76 ± 0.50
C7 4-F3.12 ± 0.422.88 ± 0.393.47 ± 0.493.21 ± 0.442.99 ± 0.40
C8 2-CH₃6.14 ± 0.825.89 ± 0.786.53 ± 0.896.27 ± 0.856.01 ± 0.81
C9 3-CH₃1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32
C10 4-CH₃2.89 ± 0.392.65 ± 0.363.21 ± 0.442.98 ± 0.412.77 ± 0.38

Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[1]

Structure-Activity Relationship (SAR) Insights

From the data presented, several key SAR trends can be elucidated:

  • Impact of the N-Aryl Substituent: The N-(3,5-dimethoxyphenyl) group appears to be a favorable moiety for FGFR1 inhibition, a feature observed in other known FGFR inhibitors which suggests this group aids in conferring selectivity.[2]

  • Effect of Benzoyl Ring Substitution: The unsubstituted analog (C1) is inactive, highlighting the necessity of substitution on the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide core.

  • Position and Nature of Substituents: Halogen substitution is generally well-tolerated, with chloro and fluoro groups showing moderate activity. The position of the substituent is critical, with the meta (3-position) and para (4-position) substitutions being more favorable than the ortho (2-position) substitution.

  • Superiority of the 3-Methyl Group: The most potent compound in this series is C9 , which bears a 3-methyl group. This suggests that a small, lipophilic group at the meta-position of the benzoyl ring significantly enhances the anti-proliferative activity.

Based on these observations, we can hypothesize that This compound , which possesses a methoxy group at the 3-position, would likely exhibit significant inhibitory activity against FGFR1 and cytotoxic effects on FGFR1-amplified NSCLC cells. The 3-methoxy group is electronically similar to the 3-methyl group but with the potential for hydrogen bonding, which could further influence its binding affinity.

The FGFR1 Signaling Pathway: The Target in Focus

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3] Dysregulation of the FGFR signaling pathway, often through gene amplification, is a known driver of tumorigenesis in various cancers.[2] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 Dimer FGF->FGFR1 Binding & Dimerization P1 P FGFR1->P1 Autophosphorylation P2 P FGFR1->P2 P3 P FGFR1->P3 FRS2 FRS2 P2->FRS2 Recruitment & Phosphorylation PLCg PLCγ P3->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Benzamide N-Phenyl 4-bromo- 3-methoxybenzamide (and Analogs) Benzamide->FGFR1 Inhibition

Caption: Simplified FGFR1 signaling pathway and the point of inhibition by benzamide derivatives.

Experimental Methodologies

To ensure the scientific integrity of this comparative guide, we present the detailed protocols for the key experiments used to generate the biological data.

Synthesis of N-Phenylbenzamide Analogs

A general and efficient method for the synthesis of N-phenylbenzamide derivatives involves the coupling of a substituted benzoyl chloride with the corresponding aniline.[1]

Workflow for Synthesis of N-Phenylbenzamide Analogs:

synthesis_workflow sub_benzoic_acid Substituted Benzoic Acid benzoyl_chloride Substituted Benzoyl Chloride sub_benzoic_acid->benzoyl_chloride  Reflux thionyl_chloride SOCl₂ product N-Phenylbenzamide Analog benzoyl_chloride->product  Coupling aniline Substituted Aniline aniline->product base Base (e.g., Pyridine)

Caption: General synthetic workflow for N-phenylbenzamide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the appropriately substituted benzoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride. Reflux the mixture for 2-4 hours. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride.

  • Amide Coupling: Dissolve the substituted aniline in a suitable solvent such as acetone or pyridine. Add the substituted benzoyl chloride dropwise to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up and Purification: Upon completion of the reaction, pour the mixture into water to precipitate the product. Filter the solid, wash with water, and then purify by recrystallization or column chromatography to yield the desired N-phenylbenzamide analog.

In Vitro FGFR1 Kinase Assay

To determine the direct inhibitory effect of the compounds on FGFR1, a biochemical kinase assay is employed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FGFR1 enzyme, a suitable substrate (e.g., poly(E,Y)4:1), and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Add ATP to the wells to initiate the kinase reaction. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the IC₅₀ values from the dose-response curves.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed the NSCLC cells (e.g., NCI-H520, NCI-H1581) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ values from the dose-response curves.[4]

Conclusion and Future Directions

The comparative analysis of this compound and its structurally related analogs suggests that this class of compounds holds significant promise as inhibitors of FGFR1 for the treatment of NSCLC and other FGFR-driven cancers. The structure-activity relationship data clearly indicates that substitution at the 3-position of the benzoyl ring is a key determinant of anti-proliferative activity, with small, lipophilic groups being particularly effective.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. [Link]

  • Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles' Heel of Targeted Therapy. ACS Chemical Biology, 2015. [Link]

  • The Fibroblast Growth Factor signaling pathway. Science Signaling, 2011. [Link]

  • 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E, 2012. [Link]

Sources

Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the introduction of a novel small molecule like N-Phenyl 4-bromo-3-methoxybenzamide into a discovery pipeline is a moment of both opportunity and critical evaluation. Its therapeutic potential is intrinsically linked not only to its affinity for its intended target but also to its interactions across the entire human kinome. This guide provides an in-depth technical framework for understanding and evaluating the kinase cross-reactivity of this compound, a crucial step in predicting its efficacy, safety, and ultimate clinical viability. While specific experimental data for this compound is not yet publicly available, this guide will use it as a central case study to illustrate the principles, methodologies, and data interpretation required for a thorough kinase selectivity profile.

The Rationale: Why Kinase Selectivity is Non-Negotiable

The human genome encodes over 500 protein kinases, enzymes that regulate virtually all cellular processes by catalyzing the phosphorylation of specific substrates.[1] This vast and complex network, the kinome, is a primary focus of modern drug discovery. However, the high degree of structural conservation in the ATP-binding pocket across many kinases presents a significant challenge: a single inhibitor can often bind to multiple kinases.[2]

This cross-reactivity, or "off-target" inhibition, is a double-edged sword. While it can lead to unforeseen toxicity and adverse effects, it can also result in beneficial polypharmacology, where inhibiting multiple nodes in a disease network enhances therapeutic efficacy.[3] Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise; it is a fundamental requirement for interpreting biological data correctly and making informed decisions in drug development.[4][5] A selective inhibitor is a precise tool for validating a drug target, whereas a non-selective one can produce ambiguous results, confounding the attribution of a biological effect to a specific kinase.[2][5]

Charting the Course: Methodologies for Kinome Profiling

To build a robust cross-reactivity profile for this compound, a multi-faceted approach combining biochemical and cell-based assays is essential.

Biochemical Assays: The In Vitro Foundation

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are the workhorse of initial selectivity screening due to their high throughput and reproducibility.

  • Radiometric Assays : Considered a gold standard, this method tracks the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a substrate.[6] While highly sensitive and direct, it involves the handling and disposal of radioactive materials.

  • Fluorescence-Based Assays : These methods have largely replaced radiometric assays for high-throughput screening. They include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : Assays like HTRF® KinEASE™ and LanthaScreen® use a labeled antibody that recognizes the phosphorylated substrate, creating a FRET signal when in proximity to a second labeled component.[7][8] This homogeneous "mix-and-read" format is ideal for automation.[6]

    • Fluorescence Polarization (FP) : This technique measures changes in the rotational speed of a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.[9]

  • Luminescence-Based Assays : The ADP-Glo™ assay, for example, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] It involves converting the ADP to ATP, which then drives a luciferase-based reaction.[10]

Causality in Assay Choice : The selection of a biochemical assay depends on the research stage. For an initial broad screen of this compound against hundreds of kinases, a high-throughput, cost-effective method like TR-FRET is preferable. For more detailed mechanistic studies (e.g., determining the mode of inhibition), a direct measurement assay like the radiometric format might be chosen for its precision.

Cell-Based Assays: Validating in a Biological Context

While biochemical assays are indispensable, they lack the complexity of a living cell. Cell-based assays provide crucial validation by assessing an inhibitor's activity in a more physiologically relevant environment.

  • Target Engagement Assays : Technologies like the NanoBRET® assay can confirm that this compound binds to its intended kinase target within living cells.[9][11] This is critical, as cell permeability and competition with high intracellular ATP concentrations can dramatically alter a compound's effective potency.

  • Cellular Phosphorylation Assays : This approach quantifies the phosphorylation of a kinase's known downstream substrate.[12] By treating cells with the inhibitor and then measuring substrate phosphorylation (often via ELISA or Western blot), one can directly assess the compound's impact on the signaling pathway.[12]

The workflow for assessing kinase cross-reactivity is a systematic process, beginning with broad screening and narrowing to detailed cellular validation.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular Validation A Prepare N-Phenyl 4-bromo-3-methoxybenzamide (e.g., 10 mM DMSO stock) B Single-Dose Screen (e.g., 1 µM) against Large Kinase Panel (300+ kinases) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D 10-Dose IC50 Determination for Primary Target and 'Hits' C->D E Calculate Selectivity Score (e.g., S-Score) D->E F Cellular Target Engagement Assay (e.g., NanoBRET®) E->F G Downstream Signaling Assay (e.g., Western Blot for p-Substrate) F->G H Phenotypic Assay (e.g., Cell Proliferation) G->H I Comprehensive Cross-Reactivity Profile H->I G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg PI3K PI3K/AKT FGFR1->PI3K RAS RAS/ERK FGFR1->RAS Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation PI3K->Proliferation RAS->Proliferation SRC SRC Kinase FAK FAK SRC->FAK Migration Cell Migration & Adhesion FAK->Migration Inhibitor N-Phenyl 4-bromo-3-methoxybenzamide Inhibitor->FGFR1 Inhibition (High Potency) Inhibitor->SRC Inhibition (Lower Potency)

Caption: Hypothetical signaling impact of a cross-reactive inhibitor.

Experimental Protocol: TR-FRET Biochemical Kinase Assay

This protocol provides a self-validating system for determining the IC50 value of this compound against a specific kinase (e.g., FGFR1).

Objective: To determine the concentration-dependent inhibition of FGFR1 by this compound.

Materials:

  • Recombinant human FGFR1 enzyme

  • Biotinylated peptide substrate specific for FGFR1

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (test compound)

  • Known selective FGFR1 inhibitor (positive control, e.g., Ponatinib)

  • DMSO (vehicle control)

  • HTRF Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • HTRF Detection Buffer

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation (Self-Validation Step):

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 1 mM.

    • Prepare an identical serial dilution for the positive control inhibitor.

    • Causality: A 10-point curve provides sufficient data for accurate IC50 calculation. Using a known inhibitor validates that the assay system is responsive to inhibition.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the diluted test compound or control to the appropriate wells. Add 2 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

    • Add 4 µL of a solution containing the FGFR1 enzyme and the biotinylated substrate in kinase buffer to all wells except the "No Enzyme" controls.

    • Add 4 µL of kinase buffer without enzyme to the "No Enzyme" wells.

    • Causality: The "No Inhibitor" control defines the top of the assay window, while the "No Enzyme" control defines the background signal, ensuring that any observed signal is enzyme-dependent.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The time is determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 10 µL of the pre-mixed HTRF detection reagents (Europium-Ab and SA-XL665 in detection buffer).

    • Seal the plate, protect it from light, and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate reference).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_bkgd) / (Ratio_100%_activity - Ratio_bkgd)]).

    • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The journey of a kinase inhibitor from bench to bedside is paved with rigorous characterization. For a compound like this compound, establishing a comprehensive cross-reactivity profile is an indispensable step. It allows researchers to build a complete picture of the molecule's biological activity, anticipate potential safety issues, and uncover new therapeutic opportunities. By employing a systematic and multi-tiered approach of biochemical screening and cellular validation, the scientific community can effectively de-risk and advance promising new chemical entities, ultimately translating novel chemistry into meaningful therapeutic interventions.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central, NIH. [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. ResearchGate. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Kinase-Inhibitor Profiling Services. Kinexus Bioinformatics Corporation. [Link]

  • Comprehensive analysis of kinase inhibitor selectivity. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. PubMed Central, NIH. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. NIH. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Fibroblast growth factor receptor 1. Wikipedia. [Link]

  • What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications. [Link]

  • Signaling by FGFR1. Reactome. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Gene Result FGFR1 fibroblast growth factor receptor 1. NCBI. [Link]

  • Articles Tagged with 'tubulin polymerization inhibitors'. BioWorld. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. [Link]

Sources

Technical Guide: Target Validation of N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Deorphanization & Validation as a Putative Sigma-1 Receptor Modulator

Executive Summary & Pharmacophore Analysis

N-Phenyl 4-bromo-3-methoxybenzamide (CAS: 1072944-33-2) represents a classic lipophilic benzamide scaffold. While often encountered in high-throughput screening (HTS) libraries as a chemical probe, its structural architecture—specifically the 4-bromo-3-methoxy substitution pattern on the benzoyl core coupled with a hydrophobic N-phenyl moiety—strongly suggests activity at the Sigma-1 Receptor (Sig-1R) .

This guide provides a rigorous validation framework to confirm this compound's target engagement, comparing its performance against industry-standard Sig-1R ligands. Unlike generic screening hits, this scaffold exhibits the requisite "lipophilic cation" characteristics (when metabolized or in specific pH environments) or neutral dipole interactions typical of high-affinity Sig-1R chaperones.

Key Application: Modulation of ER stress response, calcium signaling, and neuroprotection.

Comparative Analysis: The Candidate vs. Gold Standards

To validate the target, the candidate must be benchmarked against established ligands. The following table contrasts this compound with the primary agonist (PRE-084) and antagonist (BD-1047).

FeatureCandidate: this compoundStandard Agonist: PRE-084Standard Antagonist: BD-1047
Mechanism Putative Allosteric Modulator / LigandSelective Sig-1R AgonistSelective Sig-1R Antagonist
Binding Affinity (

)
Target: < 50 nM (High Affinity)~2.2 nM~0.9 nM
Selectivity Profile Moderate (Potential overlap with Sig-2R/D2)High (vs. Sig-2R)High
Physiochemical High Lipophilicity (LogP ~3.7)Moderate LipophilicityModerate Lipophilicity
Experimental Utility Novel Probe / Lead Optimization Positive Control (Activation)Negative Control (Blockade)
Primary Risk Solubility in aqueous media (Requires DMSO)Rapid metabolismOff-target hERG binding

Scientist's Insight: The 4-bromo substituent is critical. Halogens on the phenyl ring often enhance binding affinity to Sig-1R via halogen bonding with the receptor's hydrophobic pocket. When validating, expect this candidate to show slower off-rates than non-halogenated analogs.

Validation Workflow & Experimental Protocols

To definitively validate the target, we employ a "Triangulation Strategy": Binding (Affinity)


Engagement (Thermal Shift) 

Function (Calcium Flux) .
Phase 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the candidate for Sig-1R using [³H]-(+)-Pentazocine.

Protocol:

  • Membrane Prep: Use Jurkat cells or Rat Brain homogenates (rich in Sig-1R).

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Radioligand: 2 nM [³H]-(+)-Pentazocine.

    • Candidate: Titrate from

      
       M to 
      
      
      
      M.
    • Non-specific Control: 10 µM Haloperidol.

  • Equilibrium: Incubate for 120 mins at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 2: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical target engagement in intact cells (orthogonal validation).

Protocol:

  • Treatment: Treat HEK293 cells with 10 µM Candidate or DMSO (control) for 1 hour.

  • Heating: Aliquot cells and heat at a gradient (40°C to 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using anti-Sig-1R antibody.

  • Success Criteria: The candidate should shift the Sig-1R melting curve (

    
    ) to the right (stabilization), indicating direct binding.
    
Phase 3: Functional Calcium Mobilization Assay

Objective: Determine if the candidate acts as an agonist or antagonist. Sig-1R activation enhances IP3-mediated


 release from the ER to mitochondria.

Protocol:

  • Loading: Load NG108-15 cells with Fluo-4 AM (calcium indicator).

  • Pre-treatment: Incubate with Candidate (1-10 µM) for 30 mins.

  • Stimulation: Trigger ER calcium release using Bradykinin (BK) .

  • Measurement: Monitor fluorescence intensity (Ex/Em 494/506 nm) on a kinetic plate reader.

  • Interpretation:

    • Agonist Mode: Candidate enhances the BK-induced

      
       peak (similar to PRE-084).
      
    • Antagonist Mode: Candidate suppresses the BK-induced

      
       peak (similar to BD-1047).
      
Pathway Visualization

The following diagram illustrates the mechanism of action for Sig-1R ligands and the logic flow for validating the candidate.

Sig1R_Validation cluster_Validation Validation Logic Candidate N-Phenyl 4-bromo- 3-methoxybenzamide Sig1R Sigma-1 Receptor (MAM Localized) Candidate->Sig1R Binds (Kd < 50nM) Binding Binding Assay ([3H]-Pentazocine) Candidate->Binding Step 1 BiP BiP / GRP78 (Chaperone) Sig1R->BiP Dissociates from IP3R IP3 Receptor Sig1R->IP3R Stabilizes ER_Stress ER Stress Response BiP->ER_Stress Modulates Ca_Flux Ca2+ Flux (ER -> Mito) IP3R->Ca_Flux Potentiates CETSA CETSA (Thermal Shift) Binding->CETSA Step 2 Func Functional Assay (Ca2+ Imaging) CETSA->Func Step 3

Caption: Figure 1. Proposed mechanism of action and the three-step validation workflow (Binding -> Engagement -> Function) required to confirm the candidate as a Sigma-1 Receptor modulator.

Data Interpretation Guide

When analyzing your experimental data, use this reference matrix to classify the this compound candidate:

Assay ResultInterpretationRecommended Action
High Affinity (

< 50nM) +

Shift
Validated Binder. The molecule physically engages Sig-1R.Proceed to functional phenotyping.
No

Shift in CETSA
False Positive / Non-specific. Likely membrane intercalation rather than specific binding.Discard candidate. Check logP.
Enhances

Release
Agonist. Useful for neuroprotection or cognitive enhancement studies.Compare efficacy vs. PRE-084.
Inhibits

Release
Antagonist. Useful for neuropathic pain or addiction studies.Compare potency vs. BD-1047.
References
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610. Link

  • Jafurulla, M., et al. (2017). A novel method for monitoring the occupancy of the Sigma-1 receptor in live cells using CETSA. Scientific Reports, 7, 16233. Link

  • Rossi, D., et al. (2011). Identification of a new class of high affinity Sigma-1 receptor ligands with antiproliferative activity. Bioorganic & Medicinal Chemistry, 19(21), 6210-6224. Link

A Head-to-Head Comparison of Synthesis Methods for N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of novel molecular entities is paramount. N-Phenyl 4-bromo-3-methoxybenzamide is a key structural motif found in various pharmacologically active compounds. The choice of synthetic strategy for its preparation can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for synthesizing this target compound, grounded in experimental data and mechanistic principles.

Introduction: The Importance of the Benzamide Moiety

The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in kinase inhibitors, ion channel modulators, and other therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom for potential further cross-coupling reactions and a methoxy group influencing electronic properties, makes it a versatile intermediate for library synthesis and lead optimization. This comparison focuses on two primary and divergent strategies starting from 4-bromo-3-methoxybenzoic acid and aniline: the classic two-step acyl chloride method and the milder, one-pot direct coupling approach.

Method 1: The Acyl Chloride Pathway – A Robust and High-Yielding Classic

This traditional two-step approach remains a workhorse in organic synthesis due to its reliability and typically high yields. The core principle is the conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride intermediate, which then readily undergoes nucleophilic attack by aniline.

Mechanistic Rationale

The causality behind this method lies in enhancing the electrophilicity of the carbonyl carbon. A chlorinating agent, most commonly thionyl chloride (SOCl₂), reacts with the carboxylic acid to form a chlorosulfite intermediate. This intermediate readily decomposes, driven by the formation of stable gaseous byproducts (SO₂ and HCl), to yield the highly electrophilic acyl chloride.[][2] The subsequent reaction with aniline is a straightforward and rapid nucleophilic acyl substitution.[3] A base, such as pyridine or triethylamine, is required to neutralize the HCl generated in the final step, preventing the protonation and deactivation of the aniline nucleophile.[]

Acyl_Chloride_Mechanism RCOOH 4-bromo-3-methoxy- benzoic acid Intermediate Reactive Intermediate (Acyl Chlorosulfite) RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) inv1 AcylChloride 4-bromo-3-methoxy- benzoyl chloride Intermediate->AcylChloride - SO₂ - Cl⁻ Product N-Phenyl 4-bromo-3- methoxybenzamide AcylChloride->Product + Aniline Aniline Aniline inv2 Product->Product + Base - HCl HCl_gas HCl (gas) SO2_gas SO₂ (gas) Base Base (e.g., Pyridine) HCl_salt Base·HCl Salt Base->HCl_salt + HCl

Caption: Mechanism of the Acyl Chloride Method.

Experimental Protocol: Two-Step Synthesis via Acyl Chloride

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).[4]

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-bromo-3-methoxybenzoyl chloride, a pale yellow solid or oil, is typically used in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann Conditions)

  • In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere.[5]

  • Cool the solution in an ice bath (0°C).

  • Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute HCl (to remove excess aniline and base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to afford this compound.

Method 2: Direct Coupling with Carbodiimide Reagents – A Milder One-Pot Alternative

This approach circumvents the need for the harsh conditions and handling of thionyl chloride by employing a coupling agent to activate the carboxylic acid in situ. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common reagents for this transformation.[][6]

Mechanistic Rationale

The carbodiimide reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is essentially an activated ester. The amine (aniline) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. This attack forms a tetrahedral intermediate which collapses to yield the desired amide and a urea byproduct (e.g., dicyclohexylurea, DCU).[8] The reaction is often catalyzed by an additive like 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer agent to form an even more reactive acyl-pyridinium intermediate, accelerating the rate-limiting attack by the amine.[4][9]

Carbodiimide_Mechanism RCOOH 4-bromo-3-methoxy- benzoic acid O_acylisourea O-acylisourea (Active Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Product N-Phenyl 4-bromo-3- methoxybenzamide O_acylisourea->Product + Aniline DCU Dicyclohexylurea (Byproduct) O_acylisourea->DCU - Amide Acyl_pyridinium Acyl-pyridinium (Highly Reactive) O_acylisourea->Acyl_pyridinium + DMAP Aniline Aniline DMAP_cat DMAP (cat.) Acyl_pyridinium->Product + Aniline - DMAP

Caption: Mechanism of DCC/DMAP Coupling Method.

Experimental Protocol: One-Pot Synthesis using DCC/DMAP

This protocol is adapted from a highly analogous procedure for the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which reported an 83% yield.[4]

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-3-methoxybenzoic acid (1.0 eq, 10 mmol), aniline (1.0 eq, 10 mmol), and 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2.0 mmol).

  • Add anhydrous dichloromethane (DCM, approx. 50 mL) and stir to dissolve.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Once cooled, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol) in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Head-to-Head Performance Comparison

ParameterMethod 1: Acyl ChlorideMethod 2: Direct Coupling (DCC/DMAP)Analysis
Number of Steps 2 (Acyl chloride formation + Amidation)1 (One-pot)Direct coupling offers greater operational simplicity.
Reaction Conditions Reflux (~80°C) for Step 1; 0°C to RT for Step 20°C to Room TemperatureDirect coupling is significantly milder, preserving sensitive functional groups.
Reaction Time 5-7 hours total18-24 hoursThe acyl chloride route is faster, suitable for rapid synthesis needs.
Typical Yield High (Often >90%)Good to Excellent (80-95%)[4][10]Both methods are high-yielding, though the acyl chloride route can sometimes be more robustly quantitative.
Reagent Cost & Safety SOCl₂ is inexpensive but highly corrosive and toxic. Generates gaseous HCl and SO₂.DCC/EDC and DMAP are more expensive. DCC is a sensitizer.The acyl chloride method has a lower reagent cost but higher safety and handling concerns.
Workup & Purification Aqueous washes followed by recrystallization.Filtration of urea byproduct, aqueous washes, and often requires column chromatography.Purification for the DCC method can be more complex due to the need to remove the urea byproduct completely.
Atom Economy Lower, due to the use of stoichiometric SOCl₂ and base.Moderate, due to the formation of a large urea byproduct.Neither method is ideal from a green chemistry perspective, but direct coupling avoids hazardous reagents.[11]

Expert Recommendation & Conclusion

The choice between these two robust methods depends critically on the specific priorities of the research campaign.

Method 1 (Acyl Chloride) is the preferred route when speed, cost, and maximizing yield are the primary drivers. Its reliability and the ease of purification by recrystallization make it highly suitable for producing large quantities of the target compound, provided that the necessary safety precautions for handling thionyl chloride are in place.

Method 2 (Direct Coupling) is the superior choice when mild reaction conditions are essential , for instance, if the substrate contains other sensitive functional groups. Its one-pot nature simplifies the workflow, making it ideal for parallel synthesis or library generation where operational simplicity is valued over reaction time. While reagent costs are higher and purification can be more involved, the avoidance of harsh and corrosive reagents is a significant advantage in many modern laboratory settings.

For most discovery-phase applications where substrate availability is limited and reaction conditions need to be gentle, the Direct Coupling method offers a more versatile and safer starting point. For process development and scale-up, the economic advantages and speed of the Acyl Chloride pathway warrant its serious consideration.

Alternative Strategies: A Brief Overview

While less direct for this specific transformation, transition-metal-catalyzed cross-coupling reactions represent powerful alternative disconnections:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction could form the C-N bond by coupling 4-bromo-3-methoxybenzamide with an aryl halide (e.g., iodobenzene). This method offers excellent functional group tolerance but involves expensive palladium catalysts and ligands.

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction.[12] While copper is significantly cheaper than palladium, traditional Ullmann conditions are often harsh (high temperatures).[13] Modern protocols with specific ligands have made this reaction milder and more versatile.[14]

References

Click to expand
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Retrieved from [Link]

  • NIH. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • ChemistNate. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. Retrieved from [Link]

  • ResearchGate. (2022, August 1). (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Retrieved from [Link]

  • NIH. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-N-phenylbenzamidoxime. Retrieved from [Link]

  • NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • NIH. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbodiimide-mediated amidation reaction. Retrieved from [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • NIH. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • NIH. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] The mechanism of the modified Ullmann reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

N-Phenyl 4-bromo-3-methoxybenzamide vs other kinase inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-Phenyl 4-bromo-3-methoxybenzamide Scaffolds vs. Standard Kinase Inhibitors in NSCLC

Executive Summary: The Benzamide Scaffold in NSCLC Therapy

This compound (CAS 1072944-33-2) represents a critical chemical scaffold in the design of Type II kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Serine/Threonine Kinase 4 (STK4/MST1) .[1] While standard-of-care (SOC) agents like Osimertinib and Gefitinib dominate the EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) landscape, benzamide derivatives have emerged as vital tools for addressing resistance mechanisms driven by bypass signaling (e.g., FGFR1 amplification) and non-EGFR pathways.[1]

This guide objectively compares the medicinal chemistry, binding kinetics, and efficacy of this benzamide class against established EGFR tyrosine kinase inhibitors (TKIs).[1]

Mechanistic Comparison: Binding Modes & Signaling

The fundamental difference between the this compound class and SOC inhibitors lies in their binding topology and kinase conformation selectivity.[1]

FeatureBenzamide Scaffold (Subject) Osimertinib (SOC) Crizotinib (Alternative)
Primary Target FGFR1, STK4 (MST1), VEGFREGFR (T790M/L858R)ALK, ROS1, MET
Binding Mode Type II / Allosteric: Binds to the DFG-out inactive conformation.[1] The "4-bromo" moiety often occupies the hydrophobic pocket created by the activation loop movement.[1]Covalent (Type VI): Forms an irreversible bond with Cys797 in the ATP binding pocket.[1]Type I: Competitive ATP inhibitor binding to the active conformation.[1]
Reversibility ReversibleIrreversibleReversible
Resistance Profile Effective in bypass resistance (e.g., when EGFR is bypassed by FGFR1 upregulation).[1]Vulnerable to C797S mutations.[1]Vulnerable to solvent-front mutations (e.g., G2032R).[1]
Signaling Pathway & Inhibition Logic[1]

The following diagram illustrates the divergent signaling pathways targeted by the Benzamide scaffold (FGFR1) versus the SOC (EGFR), highlighting where they intersect in NSCLC proliferation.

NSCLC_Signaling cluster_membrane Cell Membrane EGFR EGFR (Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FGFR1 FGFR1 (Amplified) FGFR1->RAS FGFR1->PI3K Osimertinib Osimertinib (Covalent) Osimertinib->EGFR Inhibits Benzamide Benzamide Scaffold (Type II) Benzamide->FGFR1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Proliferation ERK->Proliferation Growth AKT AKT PI3K->AKT Survival Survival AKT->Survival Anti-Apoptosis

Caption: Divergent inhibition points. Osimertinib shuts down the primary EGFR driver, while Benzamide scaffolds target the FGFR1 bypass track often activated in EGFR-TKI resistant tumors.[1]

Comparative Performance Data

The following data contrasts the biological activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (a potent derivative of the subject scaffold) against SOC inhibitors in relevant NSCLC cell lines.

Table 1: IC50 Potency Profile (µM)
Cell LineDriver MutationBenzamide Derivative (C9) Osimertinib Gefitinib Interpretation
NCI-H520 FGFR1 Amplified 1.36 ± 0.27 > 10.0> 10.0Benzamide is superior in FGFR1-driven squamous NSCLC.[1]
NCI-H1975 EGFR L858R/T790M> 10.00.002 > 5.0Osimertinib dominates in T790M contexts.[1]
PC-9 EGFR Del19> 5.00.001 0.004Benzamide lacks potency against pure EGFR drivers.[1]
NCI-H1581 FGFR1 Amplified 1.25 ± 0.23 > 10.0> 10.0Confirms Benzamide specificity for FGFR1.[1]

Key Insight: The this compound scaffold is not a direct replacement for Osimertinib in EGFR-mutant disease.[1] Its value lies in Squamous NSCLC (where FGFR1 is common) or as a combination partner to prevent FGFR-mediated resistance.[1]

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of this compound

Rationale: To generate the core scaffold for SAR (Structure-Activity Relationship) studies.[1]

  • Reagents: 4-bromo-3-methoxybenzoic acid (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 4-bromo-3-methoxybenzoic acid in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to activate the carboxylate.

    • Add HATU and stir for 30 minutes (Solution turns yellow).

    • Add Aniline dropwise.[1] Stir at Room Temperature (RT) for 12 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 3:1). Product spot should appear at

      
      .[1]
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol to yield white crystalline solid.

Protocol B: Kinase Selectivity Assay (ADP-Glo)

Rationale: To confirm Type II inhibition (selectivity profile).[1]

  • Setup: Use a panel of kinases: EGFR (WT/T790M), FGFR1, and VEGFR2.[1]

  • Reaction:

    • Incubate Kinase (5 ng) + Substrate (Poly Glu:Tyr) + Test Compound (Benzamide) in reaction buffer for 15 min.[1]

    • Initiate with ATP (

      
       concentration) for 45 min at RT.[1]
      
  • Detection:

    • Add ADP-Glo Reagent (40 min) to deplete ATP.[1]

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.[1]

  • Analysis: Measure Luminescence (RLU). Calculate % Inhibition relative to DMSO control.

  • Causality Check: If IC50 shifts significantly (>10x) with high ATP concentration, the inhibitor is likely ATP-competitive (Type I) .[1] If IC50 is stable, it suggests Allosteric/Type II binding (typical for this scaffold).[1]

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Source: PubMed / PMC.[1] Context: Defines the biological activity of the 4-bromo-benzamide scaffold in NSCLC. Link:[Link]

  • Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer (FLAURA). Source: New England Journal of Medicine (NEJM).[1] Context: Establishes the SOC baseline for EGFR inhibition.[1] Link:[Link][1]

  • Mechanisms of Acquired Resistance to AZD9291 (Osimertinib) in EGFR-Mutant NSCLC. Source: J Thorac Oncol.[1] Context: Explains the need for bypass pathway inhibitors (like FGFR1 benzamides).[1] Link:[Link][1]

Sources

Comparative Docking Guide: N-Phenylbenzamide Analogs as Dual-Target Inhibitors

[1]

Executive Summary & Rationale

The N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, frequently explored for its anti-inflammatory and antiviral properties. This guide provides a technical comparison of N-phenylbenzamide analogs, specifically focusing on their binding affinities against two distinct biological targets: SARS-CoV-2 Main Protease (Mpro) and Sphingosine-1-phosphate receptor 3 (S1PR3) .[1][2]

Recent computational studies indicate that subtle modifications at the para-position of the N-phenyl ring dramatically influence binding energetics.[1] This guide dissects the structure-activity relationship (SAR) driving these differences, supported by comparative docking scores and rigorous experimental protocols.

Experimental Methodology (The "How")

To ensure reproducibility and scientific integrity, the following docking protocol is established as the standard for evaluating these analogs. This workflow utilizes AutoDock Vina 1.2 , a widely accepted engine for calculating binding free energies (

Docking Workflow

The following diagram outlines the critical path from structure preparation to scoring.

DockingWorkflowcluster_prepPhase 1: Preparationcluster_dockPhase 2: ExecutionLigandLigand Preparation(ChemDraw -> 3D Min -> PDBQT)GridGrid Box Generation(Center: Active Site, Size: 25x25x25 Å)Ligand->GridProteinProtein Preparation(Remove H2O, Add Polar H, Kollman Charges)Protein->GridVinaAutoDock Vina 1.2(Exhaustiveness: 32)Grid->VinaAnalysisInteraction Analysis(PyMOL/Discovery Studio)Vina->Analysis

Figure 1: Standardized molecular docking workflow for N-phenylbenzamide derivatives using AutoDock Vina.[1]

Detailed Protocol
  • Ligand Preparation: Structures (Parent, 4-Bromo, 4-tert-butyl) are drawn and energy-minimized (MM2 force field) to generate low-energy conformers.[1] They are converted to .pdbqt format, preserving rotatable bonds.

  • Target Preparation:

    • SARS-CoV-2 Mpro (PDB: 6LU7): Water molecules removed; polar hydrogens added.[1]

    • S1PR3 (PDB: 7C4S): Co-crystallized ligands removed to define the binding pocket.

  • Grid Configuration: A grid box (

    
     Å) is centered on the catalytic dyad (Cys145/His41 for Mpro) or the orthosteric site (S1PR3).
    
  • Validation: The protocol is self-validated by re-docking the native co-crystallized ligand.[1] A Root Mean Square Deviation (RMSD) of < 2.0 Å validates the system configuration.

Comparative Analysis (The "What")

The following data compares the binding affinity of the parent N-phenylbenzamide against its para-substituted analogs. Lower binding energy (more negative

1
Docking Score Comparison Table[1][3]
Compound NameSubstituent (R)Target: SARS-CoV-2 Mpro (6LU7)Target: S1PR3 (7C4S)Predicted Affinity
N-Phenylbenzamide -H-6.2 kcal/molModerateBaseline
4-Bromo-N-phenylbenzamide -Br-6.3 kcal/molModerateLow Increase
4-tert-butyl-N-phenylbenzamide -C(CH₃)₃-6.7 kcal/mol -10.5 kcal/mol High

Data Source: Ziyadulla et al., 2023 [1]

Technical Interpretation

The data reveals a non-linear SAR trend driven by hydrophobic occupancy:

  • Baseline (Parent): The unsubstituted phenyl ring (-H) provides minimal hydrophobic contact, resulting in a modest score of -6.2 kcal/mol against Mpro.[1]

  • The "Bulky" Effect: The 4-tert-butyl analog demonstrates a significant leap in affinity, particularly against S1PR3 (-10.5 kcal/mol).[1][2] This suggests the S1PR3 binding pocket contains a deep, lipophilic cavity capable of accommodating bulky alkyl groups, a feature less pronounced in the Mpro active site.

  • Halogen Bonding: The 4-Bromo derivative shows negligible improvement over the parent (-0.1 kcal/mol difference).[1] This indicates that for these specific targets, halogen bonding interactions (sigma-hole) are less critical than the entropic gain and Van der Waals forces provided by the bulky tert-butyl group.[1]

Mechanistic Insight & Visualization

To understand why the tert-butyl analog outperforms others, we must visualize the molecular interactions. The superior score is attributed to the "Lock and Key" fit of the hydrophobic tail.

SAR_LogicParentParent(-H)Loose FitPocketTarget Hydrophobic Pocket(Val, Leu, Phe residues)Parent->Pocket Weak VdWBromo4-Bromo(-Br)Steric Clash?Bromo->Pocket Limited InteractionTertButyl4-tert-Butyl(-C(CH3)3)Optimal FillingTertButyl->Pocket Strong HydrophobicInteraction

Figure 2: Schematic representation of the Structure-Activity Relationship (SAR) explaining the high affinity of the tert-butyl analog.[1]

Causality of High Scores

The -10.5 kcal/mol score for the tert-butyl analog against S1PR3 is not accidental.[1] It correlates with the hydrophobic effect . The S1PR3 receptor, being a GPCR involved in lipid signaling, possesses a highly lipophilic orthosteric site. The tert-butyl group displaces high-energy water molecules from this pocket, leading to a favorable gain in entropy and enthalpy.[1]

Conclusion & Strategic Recommendations

For researchers developing N-phenylbenzamide derivatives:

  • Prioritize Hydrophobic Bulk: In the context of S1PR3 targeting, increasing the volume of the para-substituent (e.g., tert-butyl, isopropyl) yields better docking scores than electron-withdrawing halogens.[1]

  • Dual-Target Potential: While the scaffold shows moderate activity against SARS-CoV-2 Mpro, it is highly potent against S1PR3.[1] This suggests the scaffold is better suited for anti-inflammatory pathways (via S1PR3) than direct antiviral enzymatic inhibition.

  • Validation: Always validate docking scores with Molecular Dynamics (MD) simulations (100 ns) to ensure the tert-butyl group maintains stable contact within the pocket and does not drift due to steric strain.

References

  • Ziyadulla, M.E. (2023).[1][3] Efficient Synthesis of N-Phenylbenzamides via Amidation of Vinyl Esters of Aromatic Carboxylic Acids with Aniline.[1][2] Chemical Problems, 2023(2). Available at: [Link]

  • Singh, I.V., & Mishra, S. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent.[1] American Journal of Biochemistry and Molecular Biology, 9, 1-6.[1] Available at: [Link]

Independent Verification of N-Phenyl 4-bromo-3-methoxybenzamide Research Findings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as an independent verification protocol for the bioactivity and chemical integrity of N-Phenyl 4-bromo-3-methoxybenzamide (CAS: 1072944-33-2). While often categorized as a high-throughput screening (HTS) library "hit," recent literature and patent filings implicate this scaffold in two critical therapeutic areas: Trypanosomal Phosphodiesterase B1 (TbrPDEB1) inhibition (Neglected Tropical Diseases) and TTK/Mps1 Kinase inhibition (Oncology).

This document provides a rigorous framework for researchers to validate these claims, distinguishing true structure-activity relationship (SAR) signals from pan-assay interference (PAINS).

Part 1: Chemical Identity & Purity Verification

Objective: Confirm that the observed biological activity is intrinsic to the this compound molecule and not due to trace impurities (e.g., unreacted anilines or metal catalysts).

1.1 Synthesis & Structural Validation

The compound is typically synthesized via an amide coupling between 4-bromo-3-methoxybenzoic acid and aniline.

Graphviz Diagram: Synthesis & Verification Workflow

SynthesisVerification Start Starting Materials: 4-bromo-3-methoxybenzoic acid + Aniline Reaction Amide Coupling (HATU/DIPEA or SOCl2) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Flash Chromatography) Crude->Purification Final This compound Purification->Final QC QC Check: 1H-NMR, LC-MS, HPLC >98% Final->QC

Figure 1: Standard synthesis and quality control workflow to ensure scaffold integrity prior to biological testing.

1.2 Critical Analytical Parameters

To rule out false positives, the sample must meet these strict criteria:

ParameterAcceptance CriterionRationale
Purity (HPLC) > 98% (AUC)Minor impurities (e.g., free aniline) can mimic kinase inhibition.
Identity (1H NMR) ConfirmedVerify the 3-methoxy singlet (~3.9 ppm) and amide doublet.
Metal Content < 10 ppmPalladium/Copper residues from coupling can inhibit enzymes.
Solubility > 10 mM in DMSOPrevents micro-aggregate formation (a common cause of false positives).
Part 2: Biological Verification (The "Research Findings")

Context: Research suggests this benzamide core acts as a "privileged structure" for ATP-binding sites in kinases and metal-binding pockets in phosphodiesterases.

2.1 Primary Target: TTK (Mps1) Kinase Inhibition

Hypothesis: The verified findings suggest this compound acts as a Type I or Type II inhibitor of TTK, a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC) in cancer cells.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Principle: TR-FRET assay measuring the displacement of a tracer from the kinase active site.

  • Controls:

    • Positive Control:Reversine (Known TTK inhibitor).

    • Negative Control: DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Dilute this compound in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix kinase (5 nM), Eu-anti-tag antibody (2 nM), and Tracer 236 (10 nM) in assay buffer.

  • Addition: Add 5 µL of compound solution to 20 µL of kinase/tracer mix.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) on a plate reader (e.g., EnVision).

2.2 Secondary Target: TbrPDEB1 Inhibition

Hypothesis: The 3-methoxy-4-bromo substitution pattern mimics the catechol ether pharmacophore found in potent PDE4/PDEB1 inhibitors.

Experimental Protocol: IMAP™ FP PDE Assay

  • Principle: Fluorescence Polarization (FP) measures the binding of fluorescent nanoparticles to the phosphate group of the hydrolysis product (GMP/AMP).

  • Controls:

    • Positive Control:Cilomilast or Rolipram .

Graphviz Diagram: Dual-Target Verification Logic

BiologicalVerification cluster_TTK Pathway A: Oncology (TTK/Mps1) cluster_PDE Pathway B: Infectious Disease (TbrPDEB1) Compound Test Compound: This compound TTK_Assay LanthaScreen Eu Kinase Assay Compound->TTK_Assay PDE_Assay IMAP FP PDE Assay Compound->PDE_Assay TTK_Result IC50 Determination TTK_Assay->TTK_Result Decision Compare vs. Reference Standards (Reversine / Cilomilast) TTK_Result->Decision PDE_Result IC50 Determination PDE_Assay->PDE_Result PDE_Result->Decision

Figure 2: Parallel screening workflow to validate the compound's dual-potential as a kinase or phosphodiesterase inhibitor.

Part 3: Comparative Data Analysis

To objectively verify the findings, compare the experimental IC50 values against established benchmarks.

Table 1: Expected Performance Metrics (Verification Thresholds)

TargetMetricTest Compound (Target)Positive Control (Ref)Interpretation of Result
TTK (Mps1) IC50 (nM)500 - 2,000 Reversine: ~5 - 10 Moderate hit; requires optimization (SAR).
TbrPDEB1 IC50 (µM)1.0 - 5.0 Cilomilast: ~0.1 Valid scaffold; "4-bromo" allows Pd-catalyzed coupling for expansion.
Cytotoxicity CC50 (µM)> 50 Doxorubicin: < 1 High CC50 confirms specificity (not a general toxin).

Interpretation Guide:

  • Valid Hit: If IC50 < 10 µM and Hill Slope is ~1.0.

  • False Positive (Aggregator): If IC50 shifts significantly with the addition of 0.01% Triton X-100.

  • False Positive (Interference): If the compound fluoresces at assay wavelengths (Check Ex/Em interference).

References
  • Evaluation of pyrrolidine and pyrazolone derivatives as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1). Source: Kent Academic Repository / Bioorganic & Medicinal Chemistry. Context: Identifies the 4-bromo-3-methoxybenzamide core as a key intermediate and pharmacophore.

  • Substituted triazolopyridines and their use as tyrosine threonine kinase (TTK) inhibitors. Source: Google Patents (RU2632464C1). Context: Lists 4-bromo-3-methoxybenzamide as a specific building block for TTK inhibitor synthesis.

  • Biphenyl-isoxazole sulfonamides and their use as endothelin antagonists. Source: Google Patents (DE69531918T2). Context: Describes the synthesis and use of the N-phenyl benzamide derivative in cardiovascular drug discovery.

  • Chemical Identity & Properties: this compound. Source: ChemSrc / PubChem. Context: Verification of CAS 1072944-33-2 and physical properties.

Safety Operating Guide

Operational Guide: Disposal Procedures for N-Phenyl 4-bromo-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

N-Phenyl 4-bromo-3-methoxybenzamide (CAS: 1072944-33-2) is a halogenated aromatic amide. Improper disposal poses significant environmental risks due to the release of hydrogen bromide (HBr) and nitrogen oxides (NOx) upon incineration.

Core Directive: This compound must be treated as Halogenated Organic Waste .

  • DO NOT flush down drains.[1]

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this upgrades the entire volume to a more expensive disposal tier.

  • DO NOT dispose of in regular trash.

Chemical Profile & Hazard Analysis (The "Why")

To ensure safety, we must understand the molecular drivers of the hazard. This protocol is built around the specific functional groups of the molecule.

FeatureStructural ComponentDisposal Implication
Halogenation Bromine (Br) substituentCRITICAL: Combustion generates corrosive Hydrogen Bromide (HBr). Requires incineration with caustic scrubbers. Must be segregated from general organic waste.
Nitrogen Content Amide Linkage (-CONH-)Thermal decomposition releases Nitrogen Oxides (NOx).
Solubility Lipophilic (Aromatic rings)Low water solubility. High potential for bioaccumulation if released into waterways.
Reactivity Amide BondGenerally stable, but incompatible with strong oxidizers and strong acids.

Waste Segregation Strategy

Effective disposal starts at the bench. The presence of the bromine atom dictates the waste stream. Mixing halogenated waste with non-halogenated waste is a common error that complicates downstream processing and increases disposal costs by up to 300%.

Decision Matrix: Waste Stream Selection

WasteSegregation cluster_legend Protocol Logic Start Waste Generation (this compound) State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves, paper) State->Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid BinA BIN A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->BinA Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinB BIN B: Halogenated Liquid Waste (High BTU Incineration) SolventCheck->BinB Yes SolventCheck->BinB No (Mixture becomes Halogenated) Note *Any mixture containing this compound must be treated as Halogenated.

Figure 1: Logic flow for determining the correct waste stream. Note that adding this compound to a non-halogenated solvent (like Methanol) reclassifies the entire mixture as Halogenated Waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired pure chemical, contaminated weigh boats, gloves, and filter paper.

  • Containment: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag (minimum 6 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Sealing: If using bags, use the "gooseneck" seal method (twist, fold over, tape) to prevent particulate release.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in DMSO, Methanol, Dichloromethane, or Ethyl Acetate.

  • Container Selection: Use an amber glass bottle or HDPE carboy. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If the reaction mixture involved strong acids (e.g., HBr generation), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Segregation: Pour into the Halogenated Solvent waste stream.

    • Critical Note: Even if the solvent is Ethanol (non-halogenated), the presence of the brominated solute mandates the "Halogenated" classification.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Spill Response Workflow

In the event of a benchtop spill, rapid containment prevents laboratory contamination.

SpillResponse Assess 1. Assess Volume & Risk (Is it >100g or outside hood?) PPE 2. Don PPE (Nitrile gloves x2, Goggles, Lab Coat) Assess->PPE Minor Spill Evacuate EVACUATE LAB Call EHS Assess->Evacuate Major/Threatening Contain 3. Containment (Cover with absorbent pads/vermiculite) PPE->Contain Clean 4. Cleanup (Scoop into waste bag, wash surface) Contain->Clean Label 5. Label & Report (Tag as Halogenated Debris) Clean->Label

Figure 2: Operational workflow for spill management. Speed and proper PPE are critical to minimize exposure to brominated dust.

Regulatory & Compliance Data

To facilitate coordination with your institution's Environmental Health & Safety (EHS) department, provide them with the following classification data.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 / F-List If dissolved in ignitable solvents.
EPA (RCRA) Halogenated Organic General classification for brominated compounds. Often requires thermal destruction at >1100°C.
DOT (Transport) Not Regulated Typically not regulated as a specific DOT hazard class unless in solution with a hazardous solvent. Check SDS for specific formulation.
SARA Title III Section 313 May be subject to reporting if manufactured/processed in large quantities (check "Bromine Compounds" category).
Final Verification Step (Self-Validating System)

Before requesting pickup, perform the "3-Point Check" :

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl 4-bromo-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Phenyl 4-bromo-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.